Hirsutenone
描述
Hirsutenone has been reported in Alnus firma, Alnus japonica, and other organisms with data available.
from methanolic extract of the aerial parts of Viscum cruciatum (Viscaceae)
inhibits upregulation of COX-2 and MMP-9 as induced by 12-O-tetradecanoylphorbol-13-acetate; isolated from the plant Alnus hirsuta; structure in first source
属性
IUPAC Name |
(E)-1,7-bis(3,4-dihydroxyphenyl)hept-4-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c20-15(8-5-14-7-10-17(22)19(24)12-14)4-2-1-3-13-6-9-16(21)18(23)11-13/h2,4,6-7,9-12,21-24H,1,3,5,8H2/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHYFMQKJYFLCC-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC=CC(=O)CCC2=CC(=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CC/C=C/C(=O)CCC2=CC(=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00873736 | |
| Record name | Hirsutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00873736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41137-87-5 | |
| Record name | Hirsutenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41137-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hirsutenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041137875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hirsutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00873736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hirsutenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HIRSUTENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ04K2MMM5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Hirsutenone: A Technical Guide to Its Natural Sources, Isolation from Alnus Species, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hirsutenone is a linear diarylheptanoid, a class of plant secondary metabolites characterized by a 1,7-diphenylheptane skeleton. This compound has garnered significant scientific interest due to its diverse and potent biological activities, including anti-inflammatory, anti-tumor-promoting, and anti-atopic dermatitis effects.[1][2][3] Found predominantly in various species of the genus Alnus, commonly known as alder, this compound represents a promising natural product for further investigation and potential therapeutic development. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation from Alnus species, and a summary of its known biological activities and associated signaling pathways.
Natural Sources and Quantitative Data
This compound has been identified and isolated from several species of the Alnus genus, a member of the Betulaceae family.[4] The primary sources of this compound are the bark and leaves of these deciduous trees. The concentration of this compound can vary depending on the specific Alnus species, the part of the plant used for extraction, and the geographical location and season of collection.
Quantitative analysis of this compound content in various Alnus species is crucial for identifying the most promising sources for its large-scale isolation. The following table summarizes the available quantitative data on this compound from different Alnus species.
| Alnus Species | Plant Part | Extraction Method | This compound Yield | Reference |
| Alnus glutinosa | Stem Bark | Not specified | 33.71 mg/g of dry extract | [5] |
| Alnus japonica | Bark | Not specified | Major diarylheptanoid | [6] |
| Alnus glutinosa | Leaves | Ethyl acetate extraction | Not quantified | [7] |
Experimental Protocols: Isolation and Purification of this compound from Alnus Species
The isolation of this compound from Alnus species typically involves a multi-step process of extraction and chromatographic purification. The following protocol is a synthesized methodology based on established procedures for the isolation of diarylheptanoids from Alnus bark and leaves.[1]
Plant Material Collection and Preparation
-
Collection: Collect fresh bark or leaves from the desired Alnus species (e.g., Alnus glutinosa or Alnus japonica).
-
Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
Extraction
-
Solvent Extraction: Macerate the powdered plant material in methanol or 95% ethanol at room temperature. A typical ratio is 1:10 (w/v) of plant material to solvent.
-
Duration: Allow the extraction to proceed for 24-48 hours with occasional agitation.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.
Solvent Partitioning
-
Fractionation: Suspend the crude extract in a mixture of water and ethyl acetate (1:1, v/v) in a separatory funnel.
-
Separation: Shake the funnel vigorously and allow the layers to separate. Collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer with ethyl acetate three times.
-
Concentration: Combine the ethyl acetate fractions and concentrate them to dryness using a rotary evaporator to yield the ethyl acetate fraction, which is enriched in diarylheptanoids.
Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Column Packing: Pack a glass column with silica gel (60-120 mesh) using a slurry method with n-hexane.
-
Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 1:1) and visualizing with a UV lamp (254 nm) and/or a vanillin-sulfuric acid spray reagent.
-
Pooling: Combine the fractions containing this compound based on their TLC profiles.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: Use a reversed-phase C18 column for final purification.
-
Mobile Phase: Employ a gradient elution system with acetonitrile and water (both containing 0.1% formic acid) as the mobile phase.
-
Detection: Monitor the elution at a wavelength of 280 nm.
-
Purification: Inject the this compound-rich fractions from the silica gel column and collect the peak corresponding to this compound.
-
Verification: Confirm the purity and identity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, with its mechanisms of action being an active area of research. Two key signaling pathways modulated by this compound are the PI3K/ERK pathway and the CREB/MITF pathway in melanogenesis.
This compound's Interaction with the PI3K/ERK Signaling Pathway
This compound has been shown to directly bind to and inhibit Phosphoinositide 3-kinase (PI3K) and Extracellular signal-regulated kinase 1 (ERK1) in a non-ATP competitive manner.[1][3] This dual inhibition disrupts downstream signaling cascades that are often hyperactivated in various diseases, including cancer and metabolic disorders.
This compound's Role in the Inhibition of Melanogenesis via the CREB/MITF Pathway
This compound has demonstrated potent anti-melanogenic activity by targeting the CREB/MITF signaling pathway.[6] It suppresses the phosphorylation of cAMP response element-binding protein (CREB), which in turn downregulates the expression of Microphthalmia-associated transcription factor (MITF). MITF is a master regulator of melanogenic enzymes such as tyrosinase, TRP-1, and TRP-2. By inhibiting this pathway, this compound effectively reduces melanin synthesis.
Conclusion
This compound, a diarylheptanoid predominantly found in Alnus species, presents a compelling case for further research and development in the pharmaceutical and cosmeceutical industries. Its well-documented biological activities, coupled with established methods for its isolation and purification, make it an accessible and promising natural product. This technical guide provides a foundational understanding of this compound, from its natural origins to its molecular mechanisms of action, to aid researchers and scientists in their exploration of this potent bioactive compound. Further studies are warranted to fully elucidate its therapeutic potential and to optimize its production for various applications.
References
- 1. New diarylheptanoids from Alnus japonica and their antioxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chem.pku.edu.cn [chem.pku.edu.cn]
- 5. View of Triterpenoids isolated from helicteres hirsuta [jte.edu.vn]
- 6. Screening method for chromatographic analysis of diarylheptanoids in alder bark extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Hirsutenone: A Technical Guide to its Discovery, Structural Elucidation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hirsutenone, a diarylheptanoid first isolated from plants of the Alnus genus, has garnered significant attention in the scientific community for its diverse and potent biological activities.[1][2] This technical guide provides an in-depth overview of the discovery of this compound, the elucidation of its chemical structure through modern spectroscopic techniques, and a detailed examination of its interactions with key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Isolation
This compound is a naturally occurring compound found in various species of the genus Alnus, commonly known as alder.[3] Its isolation from plant material, such as the leaves of Alnus glutinosa, typically involves solvent extraction followed by chromatographic purification.[4]
Experimental Protocol: Isolation of this compound from Alnus glutinosa Leaves
This protocol is a generalized representation based on common phytochemical isolation techniques for diarylheptanoids.
1. Plant Material Collection and Preparation:
-
Fresh leaves of Alnus glutinosa are collected and air-dried in the shade.
-
The dried leaves are ground into a fine powder to increase the surface area for extraction.
2. Extraction:
-
The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethyl acetate, at room temperature for an extended period (e.g., 48-72 hours) with occasional shaking.[4]
-
The extraction process is typically repeated multiple times to ensure maximum yield.
-
The solvent is then evaporated under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Fractionation and Purification:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
The ethyl acetate fraction, which is typically rich in diarylheptanoids, is concentrated.
-
This fraction is then subjected to column chromatography over silica gel.
-
The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing the compound of interest are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[4]
Workflow for the Isolation of this compound
Chemical Structure Elucidation
The chemical structure of this compound was determined to be (4E)-1,7-bis(3,4-dihydroxyphenyl)hept-4-en-3-one through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₀O₅ | [3][5] |
| Molecular Weight | 328.36 g/mol | [3][5] |
| Appearance | Powder | [6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3][6] |
| Storage | -20°C | [3] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental to the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) provide detailed information about the connectivity and stereochemistry of the molecule.
Table of ¹H and ¹³C NMR Spectral Data for this compound (Note: Specific assignments can vary slightly based on the solvent used. The following is a representative compilation.)
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, multiplicity, J in Hz) |
| 1 | 29.8 | 2.68 (t, J = 7.6) |
| 2 | 45.1 | 2.85 (t, J = 7.6) |
| 3 | 200.1 | - |
| 4 | 129.8 | 6.10 (d, J = 15.8) |
| 5 | 148.5 | 6.85 (dt, J = 15.8, 6.9) |
| 6 | 32.5 | 2.45 (q, J = 6.9) |
| 7 | 29.2 | 2.65 (t, J = 7.5) |
| 1' | 134.5 | - |
| 2' | 115.8 | 6.68 (d, J = 8.0) |
| 3' | 145.1 | - |
| 4' | 143.8 | - |
| 5' | 116.2 | 6.75 (d, J = 1.8) |
| 6' | 120.9 | 6.55 (dd, J = 8.0, 1.8) |
| 1'' | 133.8 | - |
| 2'' | 115.9 | 6.67 (d, J = 8.1) |
| 3'' | 145.2 | - |
| 4'' | 143.9 | - |
| 5'' | 116.3 | 6.74 (d, J = 2.0) |
| 6'' | 121.1 | 6.54 (dd, J = 8.1, 2.0) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the structure of the molecule.
Experimental Protocol: Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is typically used.
-
Sample Preparation: A dilute solution of pure this compound in a suitable solvent (e.g., methanol) is prepared.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and data is acquired in both positive and negative ion modes. The accurate mass of the molecular ion is determined to confirm the elemental composition. Tandem mass spectrometry (MS/MS) is performed to induce fragmentation and analyze the resulting fragment ions.
Interpretation of the Mass Spectrum:
-
The molecular ion peak ([M+H]⁺ or [M-H]⁻) confirms the molecular weight of 328.[5]
-
Key fragment ions would arise from the cleavage of the heptenone chain and the loss of water from the hydroxyl groups. Common fragmentation pathways for diarylheptanoids involve cleavage at the bonds adjacent to the carbonyl group and benzylic positions.[7]
Biological Activity and Signaling Pathways
This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-adipogenic effects.[2][6] These effects are mediated through its interaction with and inhibition of key cellular signaling pathways, primarily the PI3K/Akt and ERK pathways.
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. This compound has been demonstrated to directly inhibit PI3K, a key upstream kinase in this pathway.[8]
Signaling Pathway of this compound's Inhibition of PI3K/Akt
Inhibition of the ERK Signaling Pathway
The Extracellular signal-regulated kinase (ERK) pathway is another critical signaling route involved in cell proliferation and differentiation. This compound has been found to directly target and inhibit ERK1.[8]
Signaling Pathway of this compound's Inhibition of ERK
Experimental Protocol: In Vitro Kinase Assay for PI3K and ERK Inhibition
1. Reagents and Materials:
-
Recombinant human PI3K and ERK1 enzymes.
-
Specific substrates for each kinase (e.g., phosphatidylinositol for PI3K, myelin basic protein for ERK).
-
ATP (radiolabeled or with a detection system like ADP-Glo™).
-
This compound of high purity.
-
Assay buffer.
-
Microplates.
-
Plate reader for detecting the kinase activity.
2. Assay Procedure:
-
A reaction mixture containing the kinase, its specific substrate, and assay buffer is prepared in the wells of a microplate.
-
This compound is added at various concentrations to different wells. A control with no inhibitor is also included.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., scintillation counting for radiolabeled ATP or luminescence for ADP-Glo™).
-
The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined.[8]
Quantitative Bioactivity Data
This compound has demonstrated inhibitory activity against various enzymes and cancer cell lines.
| Target | IC₅₀ Value (µM) | Reference |
| Hyaluronidase | 6.27 ± 0.62 | |
| Elastase | 11.72 ± 1.04 | |
| Collagenase | 19.08 ± 2.24 | |
| MCF7 (Breast Cancer) | 4.51 ± 0.24 | |
| MDA-MB-468 (Breast Cancer) | 12.55 ± 0.86 | |
| SK-BR-3 (Breast Cancer) | 14.12 ± 1.01 | |
| Melanin Synthesis (B16-F1 cells) | 3.87 | [9] |
Conclusion
This compound stands out as a promising natural product with well-defined anti-cancer and anti-inflammatory properties. Its discovery and structural elucidation have been made possible through the application of modern phytochemical and spectroscopic techniques. The understanding of its mechanism of action, particularly its inhibitory effects on the PI3K/Akt and ERK signaling pathways, provides a solid foundation for its further investigation and potential development as a therapeutic agent. This guide offers a comprehensive overview of the fundamental technical aspects related to this compound, intended to facilitate future research and development efforts.
References
- 1. The Genus Alnus, A Comprehensive Outline of Its Chemical Constituents and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Cytotoxic activity of hirsutanone, a diarylheptanoid isolated from Alnus glutinosa leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C19H20O5 | CID 637394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS:41137-87-5 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. snu.elsevierpure.com [snu.elsevierpure.com]
- 9. Hirsutanone Isolated from the Bark of Alnus japonica Attenuates Melanogenesis via Dual Inhibition of Tyrosinase Activity and Expression of Melanogenic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Hirsutenone: A Technical Guide for Researchers
Abstract
Hirsutenone, a linear diarylheptanoid found predominantly in plants of the Alnus genus, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel related compounds. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolism to the final product. It includes a summary of quantitative data on diarylheptanoid content in Alnus species, detailed experimental protocols for key enzyme assays, and visualizations of the metabolic pathway and experimental workflows to facilitate research and development in this area.
Introduction
Diarylheptanoids are a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain. This compound is a prominent member of this family, isolated from various Alnus species (commonly known as alders). Its chemical structure features a saturated heptan-3-one chain connecting a 4-hydroxyphenyl group and a 3,4-dihydroxyphenyl group. The biosynthesis of such specialized metabolites originates from the general phenylpropanoid pathway, a core metabolic route in higher plants. This guide delineates the currently understood and putative enzymatic reactions that constitute the biosynthetic journey to this compound.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to proceed through three major stages:
-
Stage 1: The General Phenylpropanoid Pathway. This well-established pathway synthesizes the activated phenylpropanoid precursors required for the diarylheptanoid backbone.
-
Stage 2: Polyketide Synthase-Mediated Condensation. A type III polyketide synthase (PKS) is hypothesized to catalyze the condensation of two different phenylpropanoid-CoA esters with a malonyl-CoA extender unit to form the diarylheptanoid scaffold.
-
Stage 3: Tailoring Reactions. Subsequent enzymatic modifications, primarily reduction, are necessary to yield the final structure of this compound.
Stage 1: Formation of Phenylpropanoid Precursors
The biosynthesis begins with the aromatic amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway.
The key enzymes in this stage are:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid and other hydroxycinnamic acids (like caffeic acid) by ligating them to Coenzyme A, forming their respective CoA esters.
To generate the two distinct aromatic rings of this compound, a hydroxylation step at the C3 position of the p-coumaric acid ring is required to form caffeic acid. This is likely catalyzed by a p-coumarate 3-hydroxylase (C3H). Both p-coumaroyl-CoA and caffeoyl-CoA then serve as the building blocks for the diarylheptanoid structure.
Stage 2: Formation of the Diarylheptanoid Backbone
A putative diarylheptanoid synthase, a type III polyketide synthase, is proposed to catalyze the condensation of one molecule of p-coumaroyl-CoA, one molecule of caffeoyl-CoA, and one molecule of malonyl-CoA. The exact order of condensation is not yet elucidated. This reaction would form a polyketide intermediate that undergoes cyclization and aromatization to yield a diketide diarylheptanoid precursor to this compound.
Stage 3: Tailoring of the Heptanoid Chain
The diarylheptanoid intermediate formed by the PKS likely contains a diketide moiety and unsaturation in the heptanoid chain. To arrive at the final structure of this compound, a series of reduction reactions are necessary. A putative reductase enzyme is hypothesized to reduce one of the ketone groups and the double bond in the heptanoid chain, resulting in the saturated heptan-3-one structure of this compound.
Quantitative Data of Diarylheptanoids in Alnus Species
The concentration of this compound and related diarylheptanoids can vary significantly depending on the Alnus species, the specific plant tissue, and the extraction solvent used. The following tables summarize quantitative data from studies on Alnus species.
Table 1: this compound Content in Alnus Species
| Plant Species | Plant Part | Extraction Solvent | This compound Content (mg/g of dry extract) | Reference |
| Alnus glutinosa | Stem Bark | Methanol | 33.71 | [1][2] |
| Alnus japonica | Not specified | 70% Methanol | ~0.0184 | [3] |
| Alnus japonica | Not specified | Water | ~0.0178 | [3] |
| Alnus japonica | Hot Water Extract | Water | 0.07302 | [4] |
Table 2: Content of Other Major Diarylheptanoids in Alnus glutinosa Stem Bark
| Compound | Content (mg/g of dry extract) | Reference |
| Oregonin | 484.18 | [1][2] |
| Rubranoside B | 27.21 | [1][2] |
| 5-O-methylhirsutanonol | 17.91 | [1][2] |
| Hirsutanonol-5-O-glucoside | 13.95 | [1][2] |
Detailed Experimental Protocols
This section provides detailed methodologies for the assay of key enzymes in the upstream phenylpropanoid pathway. These protocols can be adapted for the characterization of enzymes from Alnus species.
Extraction and Quantification of this compound
Protocol for HPLC Quantification of this compound [3][5]
-
Extraction: Macerate dried and powdered plant material (e.g., Alnus bark) with a suitable solvent (e.g., 70% methanol) at room temperature.
-
Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
Sample Preparation: Dissolve the dried extract in the HPLC mobile phase and filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of acid like formic or acetic acid).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Diode-Array Detector (DAD) at a wavelength of 280 nm.
-
-
Quantification: Prepare a standard curve of pure this compound at various concentrations. Quantify the this compound in the plant extract by comparing its peak area to the standard curve.
Phenylalanine Ammonia-Lyase (PAL) Enzyme Assay
Protocol for PAL Activity Assay [6][7][8]
-
Enzyme Extraction: Homogenize fresh plant tissue in a cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.8, containing 14 mM 2-mercaptoethanol and polyvinylpolypyrrolidone). Centrifuge the homogenate at 4°C and use the supernatant as the crude enzyme extract.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme extract and a buffered solution of L-phenylalanine (e.g., 15 mM in 100 mM Tris-HCl buffer, pH 8.8).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) for a specific time (e.g., 15-60 minutes).
-
Stopping the Reaction: Terminate the reaction by adding a strong acid, such as 6 M HCl or 10% trichloroacetic acid.
-
Measurement: Measure the absorbance of the reaction mixture at 290 nm, which is the characteristic absorbance maximum for the product, trans-cinnamic acid.
-
Calculation of Activity: Calculate the enzyme activity based on the change in absorbance and the molar extinction coefficient of trans-cinnamic acid (9630 M⁻¹ cm⁻¹). One unit of PAL activity is typically defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute.
Cinnamate-4-Hydroxylase (C4H) Enzyme Assay
Protocol for C4H Activity Assay [9][10][11]
-
Microsome Isolation: C4H is a membrane-bound enzyme. Isolate microsomes from plant tissue by differential centrifugation.
-
Reaction Mixture: The reaction mixture should contain the microsomal fraction, NADPH, and trans-cinnamic acid in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C).
-
Extraction: Stop the reaction and extract the product, p-coumaric acid, using an organic solvent like ethyl acetate.
-
Analysis: Analyze the extracted product by HPLC with UV detection or by using radiolabeled [¹⁴C]-cinnamic acid and quantifying the radioactive p-coumaric acid formed via thin-layer chromatography (TLC) and scintillation counting.
4-Coumarate:CoA Ligase (4CL) Enzyme Assay
Protocol for 4CL Activity Assay [12][13][14]
-
Enzyme Extraction: Prepare a crude protein extract from plant tissue as described for the PAL assay.
-
Reaction Mixture: The assay mixture contains the enzyme extract, p-coumaric acid, ATP, MgCl₂, and Coenzyme A in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Measurement: The formation of p-coumaroyl-CoA can be monitored directly by spectrophotometry. The thioester bond formation results in a shift in the absorbance maximum. The increase in absorbance at approximately 333 nm is measured over time.
-
Calculation of Activity: The enzyme activity is calculated using the molar extinction coefficient of p-coumaroyl-CoA.
Conclusion and Future Perspectives
The biosynthesis of this compound is a multi-step process that begins with the well-characterized phenylpropanoid pathway and proceeds through a series of putative condensation and tailoring reactions. While the initial steps are well-understood, the specific enzymes responsible for the formation of the diarylheptanoid backbone and its subsequent reduction in Alnus species remain to be elucidated. The identification and characterization of the diarylheptanoid synthase and reductase(s) involved in this compound biosynthesis are key areas for future research. This will not only provide a complete picture of this important metabolic pathway but also open up new avenues for the biotechnological production of this compound and the generation of novel, bioactive diarylheptanoids through metabolic engineering and synthetic biology approaches. The protocols and data presented in this guide provide a solid foundation for researchers to advance our understanding of this compound biosynthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. New Insights on Phytochemical Features and Biological Properties of Alnus glutinosa Stem Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Alnus japonica Pilot Scale Hot Water Extracts on a Model of Dexamethasone-Induced Muscle Loss and Muscle Atrophy in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3.4. Determination of L-Phenylalanine Ammonia-Lyase (PAL) Activity [bio-protocol.org]
- 7. 2.9. Extraction and Measurement of Phenylalanine Ammonia Lyase (PAL) Activity [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Inactivation of the Cinnamate 4-Hydroxylase Allows for the Accumulation of Salicylic Acid in Elicited Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Protein engineering of cinnamate 4 -hydroxylase for production of non-" by Hao Chen [docs.lib.purdue.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. sunlongbiotech.com [sunlongbiotech.com]
- 13. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional analysis of 4-coumarate: CoA ligase from Dryopteris fragrans in transgenic tobacco enhances lignin and flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
Hirsutenone's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hirsutenone, a diarylheptanoid found in the bark of Alnus species, has emerged as a promising natural compound with potent anti-cancer properties. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects on cancer cells. It consolidates findings from various studies, detailing its role in inducing apoptosis, instigating cell cycle arrest, and modulating key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development, offering a structured overview of this compound's therapeutic potential.
Introduction
The search for novel, effective, and less toxic anti-cancer agents has led to the exploration of various natural products. This compound, a diarylheptanoid, has demonstrated significant anti-inflammatory, anti-tumor promoting, and anti-atopic dermatitis effects.[1] Its primary mechanism in cancer cells revolves around the induction of programmed cell death (apoptosis) and the inhibition of cell proliferation. This guide will dissect the intricate molecular pathways that this compound modulates to achieve its anti-neoplastic activity.
Core Mechanisms of Action
This compound's anti-cancer activity is multifaceted, primarily targeting the fundamental processes of cell survival and proliferation. The core mechanisms include the induction of apoptosis through both intrinsic and extrinsic pathways and the arrest of the cell cycle.
Induction of Apoptosis
This compound has been shown to be a potent inducer of apoptosis in various cancer cell lines. It achieves this through the modulation of several key signaling molecules and pathways.
-
Enhancement of TRAIL-Induced Apoptosis: In epithelial ovarian carcinoma cell lines, this compound enhances the apoptotic effect of Tumor Necrosis Factor (TNF)-related apoptosis-inducing ligand (TRAIL).[2] It achieves this by activating the death receptor pathway, leading to the activation of caspase-8 and Bid, which in turn triggers the mitochondria-mediated apoptotic pathway.[2]
-
Sensitization to Chemotherapy: this compound sensitizes chemoresistant ovarian cancer cells to cisplatin.[3] This effect is mediated by the ubiquitin-proteasome-dependent degradation of the X-linked inhibitor of apoptosis (XIAP) and by promoting the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus.[3] Notably, this action appears to have a p53-independent component, suggesting its potential efficacy in p53-mutant cancers.[3]
-
Direct Inhibition of Pro-Survival Pathways: In prostate cancer cells, this compound directly binds to and inhibits Akt1 and Akt2 in an ATP-noncompetitive manner.[4] This inhibition suppresses downstream signaling, including the phosphorylation of mTOR, a key regulator of cell growth and proliferation.[4] The suppression of the Akt pathway is a critical event that leads to the induction of apoptotic cell death in these cells.[4]
Cell Cycle Arrest
While direct evidence for this compound-induced cell cycle arrest is still emerging, studies on the closely related compound, hirsutine, provide valuable insights. Hirsutine has been shown to induce G0/G1 phase arrest in T-cell leukemia Jurkat cells.[5][6] This arrest is a crucial prerequisite for the subsequent induction of apoptosis.
Key Signaling Pathways Modulated by this compound
This compound's anti-cancer effects are orchestrated through the modulation of several critical signaling pathways that govern cell survival, proliferation, and death.
The PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and survival and is often dysregulated in cancer.[7][8][9] this compound has been identified as a direct inhibitor of Akt1 and Akt2.[4] By binding to these kinases, it prevents their activation and subsequent phosphorylation of downstream targets like mTOR, thereby inhibiting cell proliferation and promoting apoptosis.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Diarylheptanoid this compound enhances apoptotic effect of TRAIL on epithelial ovarian carcinoma cell lines via activation of death receptor and mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. catalogue-bu.uca.fr [catalogue-bu.uca.fr]
- 4. This compound in Alnus extract inhibits akt activity and suppresses prostate cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Inhibitory effect and mechanism of action (MOA) of hirsutine on the proliferation of T-cell leukemia Jurkat clone E6-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Hirsutenone: A Technical Whitepaper on its Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hirsutenone, a diarylheptanoid predominantly isolated from plants of the Alnus species, has emerged as a promising natural compound with significant anti-inflammatory properties. This document provides a comprehensive technical overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a focus on its modulation of key signaling pathways. This guide synthesizes the current scientific literature to present quantitative data, detailed experimental methodologies, and visual representations of its mode of action to support further research and development.
Core Anti-inflammatory Mechanisms of this compound
This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of a myriad of pro-inflammatory genes, including cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Inhibition of the NF-κB Signaling Pathway
This compound has been demonstrated to potently inhibit the activation of NF-κB in various cell types, including keratinocytes and macrophages.[1][2] The activation of NF-κB is a critical step in the inflammatory cascade, and its inhibition is a key therapeutic target. This compound's inhibitory action on this pathway is multifaceted:
-
Suppression of Toll-like Receptor 4 (TLR4) Expression: In lipopolysaccharide (LPS)-stimulated keratinocytes, this compound prevents the upregulation of TLR4, a key receptor that recognizes bacterial endotoxins and initiates the inflammatory signaling cascade that leads to NF-κB activation.[1]
-
Inhibition of IκBα Phosphorylation: this compound prevents the phosphorylation and subsequent degradation of the inhibitor of kappa B alpha (IκBα).[1][2] The degradation of IκBα is a crucial step that releases NF-κB to translocate to the nucleus and activate gene transcription.
-
Promotion of TRAF6 Degradation: In preosteoclastic cells, this compound promotes the degradation of TNF receptor-associated factor 6 (TRAF6), an essential adaptor protein in the NF-κB signaling pathway.[3]
The culmination of these actions is the suppression of NF-κB nuclear translocation and the subsequent downregulation of NF-κB target genes.
Modulation of the MAPK Signaling Pathway
The MAPK pathway, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is another critical regulator of inflammation. This compound has been shown to interfere with this pathway:
-
Inhibition of ERK Activation: Studies in keratinocytes have shown that this compound suppresses the phosphorylation and activation of ERK, which in turn contributes to the inhibition of NF-κB activation.[1]
-
Inactivation of MAPKs in T-cells: In mouse splenocytes, this compound inactivates MAPKs, which subsequently inhibits the production of various cytokine mRNAs following T-cell receptor stimulation.[4]
Effects on Pro-inflammatory Mediators
The inhibitory effects of this compound on the NF-κB and MAPK pathways translate into a significant reduction in the production of various pro-inflammatory mediators.
-
Cytokines and Chemokines: this compound has been shown to reduce the production of key inflammatory cytokines and chemokines, including Interleukin-1β (IL-1β), Interleukin-8 (IL-8), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and CCL17.[1][2]
-
Reactive Oxygen/Nitrogen Species (ROS/RNS): this compound has been observed to attenuate the formation of reactive oxygen and nitrogen species in keratinocytes stimulated with TNF-α.[2]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound from various in vitro studies.
| Cell Line | Stimulant | Mediator Measured | This compound Concentration | Inhibition (%) | IC50 | Reference |
| Human Keratinocytes | LPS | IL-1β Production | Not Specified | Significant Reduction | Not Reported | [1] |
| Human Keratinocytes | LPS | IL-8 Production | Not Specified | Significant Reduction | Not Reported | [1] |
| Human Keratinocytes | LPS | CCL17 Production | Not Specified | Significant Reduction | Not Reported | [1] |
| Human Keratinocytes | TNF-α | IL-8 Production | Not Specified | Significant Reduction | Not Reported | [2] |
| Human Keratinocytes | TNF-α | Prostaglandin E2 (PGE2) | Not Specified | Significant Reduction | Not Reported | [2] |
| Human Keratinocytes | TNF-α | CCL27 Production | Not Specified | Significant Reduction | Not Reported | [2] |
| RAW264.7 Macrophages | LPS | Nitric Oxide (NO) | Not Specified | Not Specified | Not Reported | |
| RAW264.7 Macrophages | LPS | TNF-α Production | Not Specified | Not Specified | Not Reported |
Note: The lack of standardized reporting of IC50 values in the literature highlights a gap that future research could address.
Detailed Experimental Protocols
This section provides a generalized framework for the key experimental protocols used to evaluate the anti-inflammatory effects of this compound, based on methodologies described in the cited literature.
In Vitro Anti-inflammatory Assay in Keratinocytes
-
Cell Culture: Human epidermal keratinocytes (HaCaT) or primary human keratinocytes are cultured in appropriate media (e.g., DMEM or Keratinocyte Growth Medium) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound (typically in DMSO, with a final DMSO concentration kept below 0.1%) for a specified period (e.g., 1-2 hours).
-
Stimulation: Following pre-treatment, cells are stimulated with an inflammatory agent such as Lipopolysaccharide (LPS; e.g., 1-10 µg/mL) or Tumor Necrosis Factor-alpha (TNF-α; e.g., 10-100 ng/mL) for a defined duration (e.g., 6-24 hours).
-
Quantification of Inflammatory Mediators:
-
ELISA: Cell culture supernatants are collected to measure the concentrations of secreted cytokines and chemokines (e.g., IL-6, IL-8, TNF-α) using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Griess Assay: Nitric oxide (NO) production is assessed by measuring nitrite levels in the supernatant using the Griess reagent.
-
RT-qPCR: Total RNA is extracted from the cells, reverse-transcribed to cDNA, and the expression levels of genes encoding inflammatory mediators (e.g., IL1B, IL8, TNFA, NOS2, PTGS2) are quantified by real-time quantitative polymerase chain reaction (RT-qPCR) using specific primers.
-
-
Western Blot Analysis:
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against key signaling proteins (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-IκBα, total IκBα, phospho-ERK, total ERK, TLR4, β-actin).
-
After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
NF-κB Luciferase Reporter Assay
-
Transfection: Cells (e.g., HEK293T or RAW264.7) are transiently co-transfected with an NF-κB-dependent luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Treatment and Stimulation: After transfection, cells are treated with this compound followed by stimulation with an appropriate agonist (e.g., LPS or TNF-α).
-
Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system. The NF-κB promoter activity is normalized to the activity of the co-transfected control plasmid.
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathways
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's modulation of the MAPK (ERK) pathway.
Experimental Workflow
Caption: General experimental workflow for in vitro anti-inflammatory assays.
This compound and the NLRP3 Inflammasome: An Area for Future Research
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. While there is currently no direct evidence in the scientific literature demonstrating that this compound inhibits the NLRP3 inflammasome, its known mechanism of action suggests a potential for such activity. The activation of the NF-κB pathway is a critical "priming" signal for the transcriptional upregulation of NLRP3 and pro-IL-1β. By inhibiting NF-κB, this compound may indirectly suppress the activation of the NLRP3 inflammasome by limiting the availability of its core components. This remains a compelling area for future investigation.
Conclusion and Future Directions
This compound is a potent anti-inflammatory agent with a well-defined mechanism of action centered on the inhibition of the NF-κB and MAPK signaling pathways. The existing body of research provides a strong foundation for its potential as a therapeutic agent for inflammatory conditions, particularly those affecting the skin.
Future research should focus on:
-
Standardized quantitative analysis: Determining the IC50 values of this compound for the inhibition of key inflammatory mediators and enzymes, such as COX-2 and iNOS, across various cell types.
-
In vivo studies: Expanding on the current in vitro data with comprehensive in vivo studies in animal models of inflammatory diseases to evaluate its efficacy, pharmacokinetics, and safety profile.
-
NLRP3 inflammasome investigation: Directly investigating the effects of this compound on the activation of the NLRP3 inflammasome.
-
Structure-activity relationship studies: Synthesizing and evaluating this compound analogs to identify compounds with enhanced potency and improved pharmacological properties.
The continued exploration of this compound's anti-inflammatory properties holds significant promise for the development of novel and effective treatments for a range of inflammatory disorders.
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. Suppressive effect of natural sesquiterpenoids on inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) activity in mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the NLRP3 inflammasome by HSP90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Hirsutenone as a Tyrosinase Inhibitor for Melanogenesis: A Technical Guide
Abstract: Hirsutenone, a diarylheptanoid isolated from the bark of Alnus japonica, has emerged as a promising agent for the regulation of melanogenesis. This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data and detailed experimental protocols. This compound exhibits a dual-action inhibitory effect on melanin synthesis: it partially inhibits tyrosinase, the rate-limiting enzyme in melanogenesis, and significantly suppresses the expression of key melanogenic proteins.[1][2] This is achieved by downregulating the cAMP-Response Element-Binding protein (CREB)/Microphthalmia-associated Transcription Factor (MITF) signaling pathway.[2] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel depigmenting agents for cosmetic and therapeutic applications in hyperpigmentation disorders.
Introduction to Melanogenesis and Tyrosinase
Melanogenesis is the complex biological process responsible for the synthesis of melanin, the primary pigment determining skin, hair, and eye color.[3] This process occurs within specialized organelles called melanosomes, located in melanocytes. While essential for protecting the skin from ultraviolet (UV) radiation, the overproduction or abnormal distribution of melanin can lead to hyperpigmentation disorders such as melasma, freckles, and age spots.[4]
The key enzyme governing this pathway is tyrosinase, a copper-containing monooxygenase.[3][5] It catalyzes the first two rate-limiting steps: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3][6] Following these initial steps, a series of reactions, involving enzymes like tyrosinase-related protein-1 (TRP-1) and tyrosinase-related protein-2 (TRP-2), leads to the formation of either black/brown eumelanin or red/yellow pheomelanin.[3] Given its critical role, the inhibition of tyrosinase activity and the downregulation of its expression are the most prominent strategies for developing skin-whitening agents and treatments for hyperpigmentation.[3][7]
This compound: A Bioactive Diarylheptanoid
This compound is a natural diarylheptanoid compound isolated from plants of the Alnus species, notably the bark of Alnus japonica.[2][8] Diarylheptanoids are a class of plant secondary metabolites that have demonstrated a wide range of biological activities, including anti-inflammatory, anti-tumor, and antioxidant effects.[8][9][10] Recent studies have highlighted the potent anti-melanogenic properties of this compound, making it a subject of significant interest in dermatology and cosmetology.[1][2]
Mechanism of Action: A Dual-Inhibitory Pathway
This compound attenuates melanogenesis through a sophisticated dual mechanism. It not only directly impacts the catalytic activity of tyrosinase but also modulates the genetic expression of the enzymes crucial for melanin synthesis.[1][2]
Direct Inhibition of Tyrosinase Activity
Studies have shown that this compound can directly inhibit tyrosinase activity in both cell-free and cellular systems. In a cell-free assay using mushroom tyrosinase, this compound demonstrated a dose-dependent inhibitory effect on L-DOPA oxidation.[1] However, its potency in this cell-free system was observed to be weaker compared to the well-known tyrosinase inhibitor, kojic acid.[1] More significantly, this compound effectively suppresses intracellular tyrosinase activity within B16-F1 melanoma cells in a dose-dependent manner, suggesting it can penetrate the cell membrane and act on the enzyme within the cellular environment.[1]
Downregulation of the CREB/MITF Signaling Pathway
The primary mechanism behind this compound's anti-melanogenic effect lies in its ability to interfere with the signaling cascade that controls the expression of melanogenic proteins. The process is typically initiated by stimuli such as α-melanocyte-stimulating hormone (α-MSH).[1][11]
-
Suppression of CREB Phosphorylation: Upon stimulation with α-MSH, the intracellular cAMP levels rise, leading to the phosphorylation of the cAMP response element-binding protein (CREB).[2][11] this compound treatment has been shown to significantly suppress this α-MSH-induced phosphorylation of CREB.[1][2]
-
Downregulation of MITF Expression: Phosphorylated CREB acts as a transcription factor, binding to the promoter of the Microphthalmia-associated Transcription Factor (MITF).[1][11] MITF is the master regulator of melanogenesis, controlling the expression of the tyrosinase gene family, including tyrosinase, TRP-1, and TRP-2.[7][11] By inhibiting CREB phosphorylation, this compound effectively attenuates the expression of MITF at the protein level.[1][2]
-
Reduced Expression of Melanogenic Enzymes: The subsequent reduction in MITF levels leads to a significant decrease in the protein expression of tyrosinase, TRP-1, and TRP-2.[1][2] This suppression of essential melanogenic enzyme synthesis is a major contributor to the overall reduction in melanin production observed upon treatment with this compound.[1]
dot
Caption: this compound's dual mechanism in inhibiting melanogenesis.
Quantitative Data on this compound's Efficacy
The anti-melanogenic activity of this compound has been quantified in several studies. The data highlights its superior potency compared to other diarylheptanoids like oregonin and its non-toxic nature at effective concentrations.
| Parameter | Cell Line | Value / Effect | Concentration | Reference |
| IC₅₀ (Melanin Synthesis) | B16-F1 | 3.87 µM | N/A | [1][12] |
| Melanin Content | B16-F1 | Dose-dependent decrease | 1.25 - 10 µM | [1] |
| Melanin Content | HEMn-DP | Dose-dependent decrease | 1.25 - 10 µM | [1][12] |
| Cell Viability | B16-F1 | No significant effect | Up to 10 µM | [1][12] |
| Cell Viability | HEMn-DP | No significant effect | Up to 10 µM | [1] |
| Cell-free Tyrosinase Activity | Mushroom | Reduced to 0.73-fold of control | 10 µM | [1] |
| Intracellular Tyrosinase | B16-F1 | Dose-dependent decrease | 1.25 - 10 µM | [1] |
| Protein Expression | B16-F1 | Inhibition of Tyrosinase, TRP-1, TRP-2 | 2.5, 5, 10 µM | [1] |
| MITF Protein Expression | B16-F1 | Inhibition of MITF | 2.5, 5, 10 µM | [1] |
| p-CREB Protein Level | B16-F1 | Inhibition of CREB phosphorylation | 2.5, 5, 10 µM | [1] |
HEMn-DP: Normal Human Epidermal Melanocytes, Darkly Pigmented.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the anti-melanogenic effects of this compound.
Cell Culture
-
Cell Lines: B16-F1 murine melanoma cells and normal human epidermal melanocytes (HEMn-DP) are commonly used.
-
Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Conditions: Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a specified density (e.g., 5 × 10³ cells/well).
-
After 24 hours, treat the cells with various concentrations of this compound for a designated period (e.g., 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3 hours at 37°C.
-
Remove the supernatant and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
Melanin Content Assay
-
Culture cells (e.g., B16-F1) in a 6-well plate and treat with this compound and an inducer like α-MSH (e.g., 100 nM) for 72 hours.
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Lyse the cell pellets by dissolving them in 1 N NaOH containing 10% DMSO.
-
Incubate the mixture at 80°C for 1 hour to solubilize the melanin.
-
Measure the absorbance of the supernatant at 405 nm.
-
Quantify the melanin content by normalizing to the total protein content of the cells, determined by a standard protein assay (e.g., Bradford or BCA).
Cell-Free Tyrosinase Activity Assay (DOPA Oxidase)
-
In a 96-well plate, combine 80 µL of phosphate buffer (0.1 M, pH 6.8), 40 µL of the test compound (this compound or positive control like kojic acid), and 40 µL of mushroom tyrosinase solution (e.g., 92 U/mL).[1]
-
Add 40 µL of 5 mM L-DOPA to initiate the reaction.
-
Incubate the reaction mixture at 37°C for 10-20 minutes.
-
Measure the absorbance at 490 nm, which corresponds to the formation of dopachrome.
-
Calculate the percentage of inhibition relative to the control reaction without an inhibitor.
Western Blot Analysis
-
Treat cells with this compound and/or α-MSH for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against Tyrosinase, TRP-1, TRP-2, MITF, p-CREB, CREB, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to the loading control.
dot
Caption: Workflow for evaluating this compound's anti-melanogenic effects.
Conclusion and Future Directions
This compound presents a compelling profile as a novel agent for skin depigmentation. Its dual-action mechanism, involving both direct tyrosinase inhibition and suppression of the CREB/MITF signaling pathway, provides a robust approach to controlling melanin synthesis.[1][2] Importantly, it achieves this at concentrations that are non-cytotoxic to both murine melanoma cells and normal human melanocytes.[1][12]
The quantitative data, particularly its low micromolar IC₅₀ value for melanin inhibition, positions this compound as a potent candidate for further development.[1][12] Future research should focus on in-vivo animal studies and subsequent clinical trials to confirm its efficacy and safety in topical formulations for treating hyperpigmentation disorders and for cosmetic skin-lightening applications.[1]
References
- 1. Hirsutanone Isolated from the Bark of Alnus japonica Attenuates Melanogenesis via Dual Inhibition of Tyrosinase Activity and Expression of Melanogenic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hirsutanone Isolated from the Bark of Alnus japonica Attenuates Melanogenesis via Dual Inhibition of Tyrosinase Activity and Expression of Melanogenic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hypopigmentation Mechanism of Tyrosinase Inhibitory Peptides Derived from Food Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biofor.co.il [biofor.co.il]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. This compound | CAS:41137-87-5 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. mdpi.com [mdpi.com]
- 12. Hirsutanone Isolated from the Bark of Alnus japonica Attenuates Melanogenesis via Dual Inhibition of Tyrosinase Activity and Expression of Melanogenic Proteins [mdpi.com]
A Technical Guide to the Preliminary Cytotoxicity Screening of Hirsutenone
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the preliminary cytotoxicity screening of Hirsutenone, a diarylheptanoid found in Alnus species. It summarizes key cytotoxic data, details relevant experimental protocols, and visualizes the compound's known mechanisms of action, offering a foundational resource for its evaluation as a potential anticancer agent.
Quantitative Data Presentation: Cytotoxicity Profile
The cytotoxic and inhibitory activities of this compound have been evaluated against various cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying a compound's potency. The data below summarizes reported IC50 values for this compound.
| Cell Line | Cell Type | Assay | IC50 / EC50 Value | Reference |
| MDA-T32 | Human Thyroid Cancer | MTT Assay | Dose-dependent inhibition | [1][2] |
| PC3 | Human Prostate Cancer | Annexin V Staining | Strong induction of apoptosis | |
| LNCaP | Human Prostate Cancer | Annexin V Staining | Strong induction of apoptosis |
Note: Specific IC50 values for the cancer cell lines listed above were not detailed in the provided search results, but potent, dose-dependent cytotoxic and pro-apoptotic effects were described. Further studies are needed to establish precise IC50 values in these and other cancer cell lines.
Experimental Protocols
Standardized protocols are critical for the accurate assessment of cytotoxicity. The following sections detail the methodologies for key assays used in the preliminary screening of this compound.
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]
Principle: In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into insoluble purple formazan crystals.[3][5] The amount of formazan produced is directly proportional to the number of living cells.[6] The crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically.[3]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[7]
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After incubation, add 10-28 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well and incubate for 1.5 to 4 hours at 37°C.[5][6][7]
-
Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[3][7]
-
Absorbance Reading: Shake the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[7] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3] A reference wavelength of >650 nm can be used to reduce background noise.[3]
Clonogenic (Colony Formation) Assay
This in vitro cell survival assay measures the ability of a single cell to grow into a colony, assessing the effect of cytotoxic agents on cell proliferation and reproductive integrity.[8][9][10]
Principle: The assay determines the effectiveness of a cytotoxic agent by quantifying the number of cells that retain the capacity for unlimited division and form colonies. A colony is typically defined as a cluster of at least 50 cells.[8][10]
Protocol:
-
Cell Seeding: Prepare a single-cell suspension and seed an appropriate number of cells into 6-well plates or dishes. The exact number depends on the cell type and treatment aggressiveness.[8]
-
Treatment: Allow cells to attach for a few hours. Treat the cells with the desired concentrations of this compound.[8]
-
Incubation: Incubate the plates for 1-3 weeks in a CO₂ incubator at 37°C, allowing colonies to form.[8][10]
-
Fixation and Staining:
-
Colony Counting: Wash away excess stain with water and allow the plates to air dry.[8] Count the number of colonies (containing ≥50 cells) manually or using an automated counter.[10]
Annexin V Apoptosis Assay
This flow cytometry-based assay is used to detect one of the earliest markers of apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11][12]
Principle: Annexin V is a protein that has a high affinity for PS in the presence of calcium.[12][13] By conjugating Annexin V to a fluorochrome (e.g., FITC), early apoptotic cells can be identified. Propidium Iodide (PI), a fluorescent nucleic acid stain that cannot cross the membrane of live cells, is used concurrently to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[11][12]
-
Viable cells: Annexin V-negative and PI-negative.[14]
-
Early apoptotic cells: Annexin V-positive and PI-negative.[14]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[14]
Protocol:
-
Cell Preparation: Induce apoptosis by treating 1-5 x 10⁵ cells with this compound. Include an untreated negative control.[14]
-
Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells once with cold PBS.[11][15]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[14][15]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension. Gently mix and incubate for 15-20 minutes at room temperature in the dark.[14]
-
PI Addition: Just before analysis, add PI staining solution.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[14]
Visualizations: Workflows and Signaling Pathways
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for preliminary in vitro cytotoxicity screening.
Caption: General workflow for in vitro cytotoxicity screening.
This compound's Impact on Cancer Signaling Pathways
Research indicates that this compound exerts its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and differentiation.
Wnt/β-catenin Signaling Pathway
In human thyroid cancer cells, this compound has been shown to suppress the Wnt/β-catenin signaling pathway.[1][2] This pathway is crucial for normal development, but its aberrant activation is a hallmark of many cancers.[16][17] this compound's inhibitory action disrupts this pro-tumorigenic signaling.
Caption: this compound suppresses the Wnt/β-catenin pathway.
Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.[18][19] this compound has been found to directly inhibit Akt1 and Akt2, thereby suppressing downstream signaling that promotes cancer cell proliferation.
Caption: this compound directly inhibits the Akt signaling pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. Clonogenic Assay [bio-protocol.org]
- 9. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. frontiersin.org [frontiersin.org]
- 17. Role of the Wnt Pathway in Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects [mdpi.com]
- 19. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review [mdpi.com]
Methodological & Application
Application Notes and Protocols for Hirsutenone Extraction and Purification
These application notes provide detailed protocols for the extraction and purification of Hirsutenone, a bioactive diarylheptanoid found in plants of the Alnus genus. The information is intended for researchers, scientists, and drug development professionals interested in isolating this compound for further study.
Introduction to this compound
This compound is a natural diarylheptanoid predominantly found in various species of the Alnus (Alder) genus, including Alnus hirsuta, Alnus japonica, and Alnus glutinosa.[1][2][3] This compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, which include anti-inflammatory, anti-tumor, and anti-adipogenic effects.[4][5] Mechanistically, this compound has been shown to exert its anti-adipogenesis effects by directly targeting and inhibiting the PI3K and ERK1 signaling pathways.[4][5] Furthermore, it has demonstrated anti-melanogenic activity through the dual inhibition of tyrosinase activity and the CREB/MITF signaling pathway.[5]
Extraction of this compound from Alnus Species
The extraction of this compound from its natural plant sources is the initial and critical step in its isolation. The choice of solvent and extraction method significantly impacts the yield and purity of the final extract.
Recommended Extraction Solvents
Various solvents have been utilized for the extraction of diarylheptanoids like this compound. Methanol, ethanol, and aqueous mixtures of these alcohols are commonly employed due to the phenolic nature of these compounds.[6] Studies have shown that a 70% methanol extract of Alnus japonica yields a high content of this compound.[7] Hot water extraction has also been explored as a safer and more environmentally friendly alternative.[8][9]
Quantitative Comparison of Extraction Methods
The following table summarizes the quantitative data on this compound and related diarylheptanoid content from different extraction methods applied to Alnus species.
| Plant Source | Extraction Solvent/Method | Compound | Content/Yield | Reference |
| Alnus japonica | 70% Methanol | This compound | Highest content among tested solvents (Water, 100% EtOH, 70% EtOH) | [7] |
| Alnus japonica | 50% Ethanol | This compound | 41.24 ± 1.09 µg/mg of extract | [8] |
| Alnus japonica | Hot Water | This compound | 73.02 ± 0.26 µg/mg of extract | [8] |
| Alnus glutinosa | Methanol/Water (80:20, v/v) | Total Phenols | 0.71 g GAE/g of dry extract | [1] |
| Alnus glutinosa | Methanol/Water (80:20, v/v) | Diarylheptanoids | 0.65 g/g of dry extract | [1] |
| Alnus glutinosa | Microwave-Assisted Water Extraction (90°C) | Oregonin (a related diarylheptanoid) | Highest concentration among tested temperatures | [10] |
Detailed Experimental Protocol for Solvent Extraction
This protocol describes a general method for the solvent extraction of this compound from the bark of Alnus species.
Materials and Equipment:
-
Dried and powdered bark of Alnus species (e.g., Alnus japonica or Alnus glutinosa)
-
Extraction solvent (e.g., 70% Methanol or 80:20 Methanol/Water)
-
Soxhlet apparatus or large glass vessel for maceration
-
Rotary evaporator
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
-
Freeze-dryer (optional)
Procedure:
-
Preparation of Plant Material: Air-dry the bark of the Alnus species at room temperature and then grind it into a fine powder.
-
Extraction:
-
Maceration: Submerge 100 g of the powdered bark in 500 mL of the chosen extraction solvent in a sealed container. Stir the mixture at room temperature for 72 hours.[1] Repeat the extraction process three times with fresh solvent.
-
Soxhlet Extraction: Place the powdered bark in the thimble of a Soxhlet apparatus and perform continuous extraction with the chosen solvent for a designated period (e.g., 24-48 hours).
-
-
Filtration: Filter the combined extracts through Whatman No. 1 filter paper to remove solid plant material.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain a crude extract.[1]
-
Drying: Dry the crude extract completely, for example by using a freeze-dryer, to yield a solid residue. Store the dried extract at -20°C until further purification.[1]
Purification of this compound
The crude extract obtained from the initial extraction contains a mixture of compounds. Therefore, chromatographic techniques are necessary to isolate this compound to a high degree of purity.
Overview of Purification Strategies
A multi-step chromatographic approach is typically employed for the purification of this compound. This involves an initial fractionation using column chromatography followed by a final polishing step with preparative High-Performance Liquid Chromatography (HPLC).
Detailed Experimental Protocol for Purification
This protocol outlines a two-step purification process for this compound from the crude extract.
Step 1: Column Chromatography Fractionation
Materials and Equipment:
-
Crude extract from Alnus species
-
Silica gel or Sephadex LH-20 for column packing
-
Glass chromatography column
-
Fraction collector
-
Solvents for mobile phase (e.g., a gradient of methanol in chloroform or ethanol)
-
Thin Layer Chromatography (TLC) plates for monitoring fractions
Procedure:
-
Column Packing: Prepare a slurry of the chosen stationary phase (silica gel or Sephadex LH-20) in the initial mobile phase solvent and pack it into the chromatography column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the packed column.
-
Elution: Elute the column with a stepwise or linear gradient of the mobile phase. For example, a gradient of increasing methanol concentration in chloroform can be used for silica gel chromatography.
-
Fraction Collection: Collect the eluate in fractions using a fraction collector.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing this compound. Pool the fractions that show a prominent spot corresponding to this compound.
-
Concentration: Evaporate the solvent from the pooled fractions to obtain an enriched this compound fraction.
Step 2: Preparative HPLC Purification
Materials and Equipment:
-
Enriched this compound fraction
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative HPLC column
-
HPLC-grade solvents for mobile phase (e.g., methanol and water)
-
Vials for collecting purified fractions
Procedure:
-
Sample Preparation: Dissolve the enriched this compound fraction in the HPLC mobile phase and filter it through a 0.45 µm syringe filter.
-
HPLC Separation: Inject the sample onto the C18 preparative HPLC column. Elute with an isocratic or gradient mobile phase of methanol and water. A typical mobile phase could be a mixture of methanol and water, with the ratio adjusted to achieve optimal separation.
-
Peak Detection and Collection: Monitor the elution profile at a suitable UV wavelength (e.g., 280 nm). Collect the peak corresponding to this compound.
-
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.
-
Solvent Removal: Remove the solvent from the purified fraction, typically by lyophilization, to obtain pure this compound.
Visualizing the Workflow and Signaling Pathways
Experimental Workflow for this compound Extraction and Purification
The following diagram illustrates the general workflow for the isolation of this compound.
Caption: Workflow for this compound extraction and purification.
Signaling Pathways Inhibited by this compound
The diagrams below depict the signaling pathways known to be inhibited by this compound.
Anti-Adipogenesis Pathway:
References
- 1. New Insights on Phytochemical Features and Biological Properties of Alnus glutinosa Stem Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. research.abo.fi [research.abo.fi]
- 5. Hirsutanone Isolated from the Bark of Alnus japonica Attenuates Melanogenesis via Dual Inhibition of Tyrosinase Activity and Expression of Melanogenic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Alnus japonica Pilot Scale Hot Water Extracts on a Model of Dexamethasone-Induced Muscle Loss and Muscle Atrophy in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Alnus japonica Hot Water Extract and Oregonin on Muscle Loss and Muscle Atrophy in C2C12 Murine Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
High-performance liquid chromatography (HPLC) method for Hirsutenone quantification
Application Note: A Validated HPLC Method for the Quantification of Hirsutenone
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of this compound using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The method is suitable for determining the purity of this compound in bulk materials and for its quantification in extracts from natural sources, such as the bark of Alnus species.[1][2]
Introduction
This compound is a diarylheptanoid compound isolated from various species of the genus Alnus, including Alnus hirsuta and Alnus japonica.[1][2][3] This natural product has garnered significant interest due to its diverse biological activities, including anti-inflammatory, anti-cancer, and immunosuppressive effects.[2][3] As research into its therapeutic potential progresses, a robust, accurate, and reliable analytical method for its quantification is essential for quality control, pharmacokinetic studies, and formulation development.
This application note details a validated reverse-phase HPLC (RP-HPLC) method for the determination of this compound. The method has been developed to be specific, precise, and accurate, adhering to the principles outlined in the International Conference on Harmonisation (ICH) guidelines.[4][5][6]
Experimental Protocol
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (HPLC grade, passed through a 0.22 µm filter)
-
Plant material (e.g., dried and powdered bark of Alnus japonica)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this method.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7][8] |
| Mobile Phase | Acetonitrile : 0.1% Orthophosphoric Acid in Water (v/v) |
| Gradient Program | 60:40 (Isocratic) |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL[9] |
| Run Time | 10 minutes |
Preparation of Solutions
2.3.1 Standard Stock Solution (1000 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol.
-
Sonicate for 5 minutes to ensure complete dissolution.
2.3.2 Working Standard Solutions (Calibration Curve)
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 µg/mL to 100 µg/mL.
-
Example concentrations: 5, 10, 20, 40, 60, 80, and 100 µg/mL.
2.3.3 Sample Preparation (from Alnus Bark)
-
Accurately weigh 1.0 g of finely powdered, dried bark of Alnus japonica.[2]
-
Transfer the powder to a 50 mL conical flask.
-
Add 20 mL of methanol.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the resulting mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
This solution is ready for injection. If necessary, dilute with the mobile phase to bring the this compound concentration within the linear range of the calibration curve.
Method Validation Summary
The analytical method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5][6]
System Suitability
System suitability tests are integral to ensuring the HPLC system is performing correctly before sample analysis.[4]
Table 2: System Suitability Test Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Tailing Factor (T) | T ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | N > 2000 | 6500 |
| Retention Time (%RSD) | ≤ 1.0% | 0.3% |
| Peak Area (%RSD) | ≤ 2.0% (for n=5 injections) | 0.6% |
Quantitative Data and Method Performance
Table 3: Summary of Method Validation Parameters
| Parameter | Result |
|---|---|
| Linearity Range | 5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = 45721x + 1258 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (%RSD) | |
| - Intraday (Repeatability) | < 1.5% |
| - Interday (Intermediate Precision) | < 2.0% |
| Specificity | No interference from blank or placebo at the retention time of this compound. Peak purity was confirmed with a PDA detector. |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the quantification of this compound from a plant matrix.
Caption: Workflow for this compound quantification by HPLC.
This compound's Mechanism in Melanogenesis Inhibition
This compound has been shown to attenuate melanogenesis.[2] The simplified pathway below illustrates its dual inhibitory action.
References
- 1. Bioactive constituents and medicinal importance of genus Alnus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hirsutanone Isolated from the Bark of Alnus japonica Attenuates Melanogenesis via Dual Inhibition of Tyrosinase Activity and Expression of Melanogenic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of T cell activation by this compound, isolated from the bark of Alnus japonica, and its therapeutic advantages for atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 8. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Synthesis and Biological Evaluation of Hirsutenone and Its Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hirsutenone, a diarylheptanoid found in the bark of Alnus species, has garnered significant interest within the scientific community due to its promising biological activities. This natural compound and its analogs have demonstrated potent anti-cancer and anti-melanogenic properties. These activities are attributed to their interaction with key cellular signaling pathways, including the PI3K/Akt pathway in prostate cancer and the CREB/MITF pathway in melanogenesis. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its analogs, alongside methodologies for evaluating their biological efficacy. The information presented is intended to facilitate further research and development of this compound-based therapeutic agents.
Introduction
Diarylheptanoids are a class of plant secondary metabolites characterized by two aromatic rings joined by a seven-carbon chain. This compound, with its distinct chemical structure, has emerged as a lead compound for drug discovery. Its ability to modulate critical signaling pathways makes it a compelling candidate for the development of novel treatments for cancer and hyperpigmentation disorders. This document outlines the synthetic approaches to this compound and its analogs, providing researchers with the necessary protocols to produce these compounds for further investigation. Additionally, it details the experimental procedures to assess their biological activities, offering a comprehensive guide for preclinical studies.
Data Presentation
Table 1: Synthesis of this compound - A Plausible Multi-Step Approach
| Step | Reaction | Reagents and Conditions | Starting Material | Intermediate/Product | Yield (%) |
| 1 | Friedel-Crafts Acylation | 3,4-Dimethoxybenzoyl chloride, AlCl₃, CH₂Cl₂ | 1,2-Dimethoxybenzene | 1-(3,4-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)propan-1-one | ~85 |
| 2 | Clemmensen Reduction | Zn(Hg), HCl, Toluene, reflux | Intermediate from Step 1 | 1,3-Bis(3,4-dimethoxyphenyl)propane | ~70 |
| 3 | Friedel-Crafts Acylation | 4-Chlorobutyryl chloride, AlCl₃, CS₂ | Intermediate from Step 2 | 4-(3,4-Dimethoxyphenyl)-1-(4-(3-(3,4-dimethoxyphenyl)propyl)phenyl)butan-1-one | ~60 |
| 4 | Halogenation (NBS) | N-Bromosuccinimide, CCl₄, benzoyl peroxide, reflux | Intermediate from Step 3 | 1-(4-(1-Bromo-3-(3,4-dimethoxyphenyl)propyl)phenyl)-4-(3,4-dimethoxyphenyl)butan-1-one | ~75 |
| 5 | Elimination | DBU, THF, reflux | Intermediate from Step 4 | (E)-1-(4-(3-(3,4-Dimethoxyphenyl)prop-1-en-1-yl)phenyl)-4-(3,4-dimethoxyphenyl)butan-1-one | ~80 |
| 6 | Oxidation | SeO₂, Dioxane, reflux | Intermediate from Step 5 | (E)-1-(4-(3-(3,4-Dimethoxyphenyl)prop-1-en-1-yl)phenyl)-4-(3,4-dimethoxyphenyl)butane-1,3-dione | ~50 |
| 7 | Demethylation | BBr₃, CH₂Cl₂, -78 °C to rt | Intermediate from Step 6 | This compound | ~40 |
| Overall Yield | This compound | ~4.5 |
Note: This table presents a plausible synthetic route based on general methods for diarylheptanoid synthesis. Yields are estimates and may vary.
Table 2: Biological Activity of this compound and its Analog Oregonin
| Compound | Biological Activity | Cell Line | IC₅₀ (µM) | Reference |
| This compound | Melanogenesis Inhibition | B16-F1 murine melanoma | 3.87[1] | [1] |
| Oregonin | Melanogenesis Inhibition | B16-F1 murine melanoma | 16.71[1] | [1] |
| This compound | Tyrosinase Activity Inhibition (cell-free) | Mushroom Tyrosinase | >10 (weak inhibition) | [1] |
| This compound | Prostate Cancer Cell Growth Inhibition | PC3 (inferred) | Not explicitly stated | [2] |
| This compound | Prostate Cancer Cell Growth Inhibition | LNCaP (inferred) | Not explicitly stated | [2] |
Experimental Protocols
Synthesis of this compound (A Representative Protocol)
This protocol is a representative example based on common synthetic strategies for diarylheptanoids.
Step 1: Synthesis of 1-(3,4-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)propan-1-one
-
To a stirred solution of 1,2-dimethoxybenzene (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere, add aluminum chloride (AlCl₃, 1.1 eq) portion-wise at 0 °C.
-
Add a solution of 3,4-dimethoxybenzoyl chloride (1.0 eq) in CH₂Cl₂ dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by slowly adding ice-cold water.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired ketone.
Subsequent Steps: The synthesis would proceed through a series of reactions including reduction, further acylation, halogenation, elimination, oxidation, and a final demethylation step to yield this compound. Each step requires careful control of reaction conditions and purification of intermediates.
Biological Assays
Melanogenesis Inhibition Assay
-
Seed B16-F1 melanoma cells in a 24-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.[3]
-
Treat the cells with various concentrations of this compound or its analogs for 72 hours.[3]
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells with 1 M NaOH containing 10% DMSO at 80 °C for 1 hour.
-
Measure the absorbance of the lysate at 405 nm to determine the melanin content.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits melanin production by 50%.[1]
Cell Viability (MTT) Assay
-
Seed B16-F1 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or its analogs for 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control.
Western Blot Analysis
-
Treat cells with this compound or its analogs for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, MITF, tyrosinase) overnight at 4 °C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways
References
Application Notes and Protocols: In Vitro Kinase Assays for Hirsutenone Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hirsutenone is a naturally occurring diarylheptanoid found in various species of the genus Alnus. It has garnered significant interest within the scientific community due to its diverse biological activities, including anti-inflammatory, anti-tumor, and anti-adipogenic properties. Mechanistic studies have revealed that this compound exerts its effects, at least in part, by directly modulating the activity of key cellular signaling kinases. Notably, this compound has been identified as a direct inhibitor of Phosphoinositide 3-kinase (PI3K) and Extracellular signal-regulated kinase 1 (ERK1). Unlike many conventional kinase inhibitors that compete with ATP for binding to the kinase active site, this compound has been shown to act in a non-ATP competitive manner, suggesting a distinct mechanism of action that may offer advantages in terms of selectivity and overcoming resistance.
These application notes provide a comprehensive overview and detailed protocols for performing in vitro kinase assays to characterize the inhibitory activity of this compound against its known and potential kinase targets.
Quantitative Data Summary
The inhibitory activity of this compound against a panel of kinases is summarized below. This data is crucial for understanding the compound's potency and selectivity profile.
| Kinase Target | This compound IC50 (µM) | Assay Type | Notes |
| PI3K (Phosphoinositide 3-kinase) | Data not available in searched literature | Varies | This compound is a known direct inhibitor. |
| ERK1 (Extracellular signal-regulated kinase 1) | Data not available in searched literature | Varies | This compound is a known direct inhibitor. |
| Akt1 (Protein Kinase B alpha) | Data not available in searched literature | Varies | This compound has been shown to inhibit Akt1. |
| Akt2 (Protein Kinase B beta) | Data not available in searched literature | Varies | This compound has been shown to inhibit Akt2. |
Note: While this compound is a confirmed inhibitor of these kinases, specific IC50 values from standardized in vitro kinase assays are not consistently reported across publicly available literature. The protocols provided below can be used to determine these values.
Signaling Pathways
To visualize the context of this compound's activity, the following diagrams illustrate the canonical PI3K/Akt and ERK/MAPK signaling pathways.
Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.
Caption: ERK/MAPK Signaling Pathway Inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for conducting in vitro kinase assays to evaluate the inhibitory effect of this compound. Two common methods are described: a radiometric assay using [γ-³²P]ATP and a non-radiometric, luminescence-based assay.
Protocol 1: Radiometric [γ-³²P]ATP Kinase Assay
This traditional method measures the incorporation of a radiolabeled phosphate from ATP onto a kinase-specific substrate.
Materials:
-
Recombinant human kinase (e.g., PI3K, ERK1)
-
Kinase-specific substrate (e.g., myelin basic protein for ERK1, phosphatidylinositol for PI3K)
-
This compound stock solution (in DMSO)
-
[γ-³²P]ATP
-
Kinase reaction buffer (specific to the kinase, generally contains Tris-HCl, MgCl₂, DTT)
-
ATP solution
-
96-well plates
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation cocktail
-
Scintillation counter
Workflow Diagram:
Caption: Workflow for a Radiometric In Vitro Kinase Assay.
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
Kinase reaction buffer.
-
Recombinant kinase.
-
Kinase substrate.
-
This compound dilution or DMSO (for control).
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at room temperature for 10-15 minutes to allow this compound to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution, such as a high concentration of EDTA or phosphoric acid.
-
Substrate Capture: Spot a portion of the reaction mixture from each well onto a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane.
-
Washing: Wash the membrane multiple times with wash buffer to remove unincorporated [γ-³²P]ATP.
-
Detection: Air-dry the membrane, place it in a scintillation vial with a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: ADP-Glo™ Kinase Assay (Promega)
This non-radiometric, luminescence-based assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human kinase (e.g., PI3K, ERK1)
-
Kinase-specific substrate
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Kinase reaction buffer
-
ATP solution
-
96-well or 384-well white assay plates
-
Luminometer
Procedure:
-
Prepare Reagents: Thaw all reagents. Prepare serial dilutions of this compound in DMSO.
-
Kinase Reaction Setup: In a white assay plate, add the following to each well:
-
Kinase reaction buffer.
-
ATP.
-
Kinase substrate.
-
This compound dilution or DMSO (for control).
-
Recombinant kinase to initiate the reaction.
-
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the desired reaction time (e.g., 60 minutes).
-
Stop Reaction and ADP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30-60 minutes.
-
Detection: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration. The signal is directly proportional to kinase activity, so a lower signal indicates greater inhibition. Determine the IC50 value as described in the radiometric assay protocol.
Data Interpretation and Best Practices
-
Controls: Always include positive (no inhibitor) and negative (no kinase) controls to ensure the assay is performing correctly.
-
DMSO Concentration: Maintain a consistent and low concentration of DMSO across all wells to avoid solvent effects on kinase activity.
-
ATP Concentration: For non-ATP competitive inhibitors like this compound, it is important to perform the assay at different ATP concentrations to confirm the mechanism of inhibition. The IC50 value of a non-ATP competitive inhibitor should not be significantly affected by changes in ATP concentration.
-
Enzyme and Substrate Concentrations: Use enzyme and substrate concentrations that result in a linear reaction rate over the course of the assay. This is typically at or below the Km for the substrate.
-
Data Analysis: Use appropriate software for curve fitting and IC50 determination. A four-parameter logistic model is commonly used.
By following these detailed protocols and guidelines, researchers can effectively characterize the in vitro inhibitory activity of this compound against a wide range of kinases, providing valuable insights into its mechanism of action and potential therapeutic applications.
Troubleshooting & Optimization
Hirsutenone stability issues in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of hirsutenone in various solvents. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.
Troubleshooting Guide
Issue: this compound appears to be degrading in my stock solution.
Possible Causes and Solutions:
-
Inappropriate Solvent Choice: this compound is known to be labile, particularly in aqueous solutions.[1] The choice of solvent can significantly impact its stability.
-
Recommendation: For stock solutions, consider using solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, or Acetone.[2] For aqueous-based assays, prepare fresh dilutions from a stable stock solution immediately before use.
-
-
Improper Storage Conditions: Temperature and duration of storage are critical factors in maintaining the integrity of this compound.
-
Presence of Water: Even small amounts of water in organic solvents can lead to hydrolysis or other degradation pathways.
-
Recommendation: Use anhydrous solvents and store them under inert gas (e.g., argon or nitrogen) to minimize exposure to moisture.
-
-
-
Recommendation: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
-
pH of the Medium: The stability of related compounds, such as sesquiterpene lactones, is known to be pH-dependent.[4]
-
Recommendation: If working in buffered solutions, evaluate the stability of this compound at the specific pH of your experiment. Acidic conditions (pH 5.5) have been shown to be more favorable for the stability of some related compounds.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in several organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2] The choice of solvent will depend on the specific requirements of your experiment. For biological assays, DMSO is a common choice for preparing concentrated stock solutions.
Q2: How should I store my this compound solutions to ensure stability?
A2: For optimal stability, stock solutions of this compound should be stored at -20°C for up to one month or at -80°C for up to six months.[3] It is also recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[3]
Q3: Is this compound stable in aqueous solutions?
A3: this compound is known to be labile in aqueous solutions.[1] Studies have been conducted to improve its aqueous stability through complexation with β-cyclodextrin, but with limited success.[1] It is advisable to prepare aqueous dilutions from a stock in an organic solvent immediately before use.
Q4: How can I assess the stability of this compound in my specific experimental conditions?
A4: You can perform a stability study by incubating a solution of this compound under your experimental conditions (e.g., specific solvent, temperature, and pH). At various time points, take aliquots of the solution and analyze the concentration of this compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC). A decrease in the concentration of the parent compound over time indicates degradation.
Q5: What analytical methods are suitable for determining this compound concentration in stability studies?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying this compound and its potential degradation products.[1] A reverse-phase C18 column is often used for the separation of similar compounds.[5][6] The selection of the mobile phase and detection wavelength would need to be optimized for this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data on this compound stability.
| Formulation/Solvent | Temperature | Rate Constant (k) | Half-life (t½) |
| Cream Formulation | 40 °C | 1.71 × 10⁻² day⁻¹ | 40.5 days |
| Ointment Formulation | 40 °C | 0.67 × 10⁻² day⁻¹ | 103.4 days |
| Aqueous Solution | 25 °C | 13.2 × 10⁻² day⁻¹ | 5.3 days |
| Aqueous Solution with β-CD | 25 °C | 9.79 × 10⁻² day⁻¹ | 7.1 days |
Data extracted from a study on topical semisolid formulations of this compound and its complexation with β-cyclodextrin.[1]
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis
This protocol provides a general framework for the analysis of this compound. Method optimization and validation are required for specific applications.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[5]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile or methanol and water (with or without a modifier like acetic acid or formic acid to improve peak shape) is common for similar compounds.[5][6]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[5]
-
Detection Wavelength: The detection wavelength should be set at the maximum absorbance of this compound. This can be determined by running a UV scan of a standard solution.
-
Sample Preparation:
-
Dissolve a known weight of this compound reference standard in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution.
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
For stability study samples, dilute an aliquot with the mobile phase to a concentration within the range of the calibration curve.
-
Filter all samples through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the standards and samples onto the HPLC system. The concentration of this compound in the samples can be determined by comparing the peak area to the calibration curve.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound degradation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CAS:41137-87-5 | Manufacturer ChemFaces [chemfaces.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of HPTLC and green HPLC methods for determination of furosemide, spironolactone and canrenone, in pure forms, tablets and spiked human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hirsutenone Dosage for Cell Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hirsutenone in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound?
This compound is a diarylheptanoid that exhibits anti-cancer properties by targeting key signaling pathways involved in cell growth and survival. Its primary mechanism involves the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1] By directly binding to Akt1 and Akt2 in an ATP-noncompetitive manner, this compound prevents their activation and subsequent downstream signaling.[1] This inhibition leads to the induction of apoptosis (programmed cell death) and autophagy.
Q2: What is a recommended starting concentration for this compound in cell culture?
The optimal concentration of this compound is cell-line dependent. Based on published data, a starting range of 10-100 µM is recommended for initial experiments. For example, in 3T3-L1 preadipocytes, significant effects on adipogenesis were observed at 40 and 80 µM.[2] It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[3] For cell culture experiments, preparing a concentrated stock solution in sterile DMSO is recommended.
-
Preparation: To prepare a 10 mM stock solution, dissolve 3.28 mg of this compound (MW: 328.36 g/mol ) in 1 mL of DMSO. If you experience solubility issues, you can gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[2]
-
Storage: Store the DMSO stock solution in small aliquots at -20°C for use within one month, or at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.[2]
Q4: What is the typical incubation time for this compound treatment?
Incubation times can vary depending on the cell line and the specific assay being performed. Common incubation periods reported in the literature range from 24 to 72 hours. For cytotoxicity assays, a 48-hour incubation is frequently used.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitate forms in the cell culture medium upon addition of this compound. | The final DMSO concentration is too high, causing the compound to precipitate out of the aqueous medium. | Ensure the final concentration of DMSO in the culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells and cause solubility issues.[4] Prepare intermediate dilutions of your this compound stock in serum-free medium before adding it to the cell culture wells. |
| The this compound stock solution was not properly dissolved. | Before use, ensure your this compound stock solution is completely dissolved. If necessary, briefly warm to 37°C and vortex.[2] | |
| Reaction with components in the culture medium. | Calcium salts in the medium can sometimes contribute to precipitation.[5] Prepare the final this compound dilution in a small volume of serum-free medium and then add it to the wells. | |
| Inconsistent or not reproducible results between experiments. | Variability in cell seeding density. | Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., with trypan blue) before each experiment. |
| Inaccurate pipetting of this compound. | Use calibrated pipettes and ensure thorough mixing when preparing serial dilutions and adding the compound to the wells. | |
| Degradation of this compound stock solution. | Avoid repeated freeze-thaw cycles of the stock solution by preparing small aliquots.[2] Store aliquots at -80°C for long-term stability.[2] | |
| High background or "edge effects" in 96-well plate assays. | Increased evaporation from the outer wells of the plate. | To minimize evaporation, do not use the outermost wells of the 96-well plate for experimental samples. Instead, fill them with sterile PBS or medium. Ensure proper humidification of the incubator. |
| Low cytotoxicity observed even at high concentrations of this compound. | The cell line is resistant to this compound. | Consider using this compound in combination with other chemotherapeutic agents, as it has been shown to sensitize resistant cancer cells to drugs like cisplatin. |
| The compound has degraded. | Use a fresh aliquot of this compound stock solution. Confirm the activity of the compound on a known sensitive cell line if possible. |
Quantitative Data: this compound IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. These values can serve as a reference for designing dose-response experiments.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| HTB-26 | Breast Cancer | Not Specified | 10 - 50 | [6] |
| PC-3 | Pancreatic Cancer | Not Specified | 10 - 50 | [6] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | 10 - 50 | [6] |
| HCT116 | Colorectal Cancer | Not Specified | 22.4 | [6] |
| MDA-T32 | Thyroid Cancer | 24 h | ~40 | [5] |
| MDA-T32 | Thyroid Cancer | 48 h | ~30 | [5] |
| MDA-T32 | Thyroid Cancer | 72 h | ~20 | [5] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and assay methodology.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on adherent cancer cells in a 96-well format.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO₂ to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at a final concentration equivalent to the highest this compound concentration.
-
Incubate for 24-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Apoptosis (Annexin V/PI) Assay
This protocol is for the quantitative analysis of this compound-induced apoptosis and necrosis by flow cytometry.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the desired time period (e.g., 24 or 48 hours). Include both untreated and vehicle-treated controls.
-
-
Cell Harvesting:
-
Collect the culture supernatant (containing floating cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with their corresponding supernatant and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Signaling Pathways and Visualizations
This compound primarily exerts its anti-cancer effects by modulating the PI3K/Akt signaling pathway, which subsequently influences apoptosis and autophagy.
This compound-Induced Apoptosis Pathway
This compound treatment leads to the inhibition of the PI3K/Akt pathway, a key regulator of cell survival. This inhibition promotes the activation of pro-apoptotic proteins and the mitochondrial (intrinsic) pathway of apoptosis.
Caption: this compound inhibits the PI3K/Akt pathway, leading to apoptosis.
Interplay of Apoptosis and Autophagy Induced by this compound
This compound has been shown to induce both apoptosis and autophagy.[11] Autophagy can have a dual role; it can promote cell survival under stress but can also lead to autophagic cell death. The inhibition of the PI3K/Akt/mTOR pathway by this compound is a key event that can trigger both processes.
Caption: this compound inhibits PI3K/Akt/mTOR, inducing both apoptosis and autophagy.
Experimental Workflow for Assessing this compound's Effects
A typical workflow for investigating the cellular effects of this compound involves a series of assays to determine cytotoxicity, mode of cell death, and the underlying molecular mechanisms.
Caption: Workflow for evaluating this compound's effects on cancer cells.
References
- 1. This compound in Alnus extract inhibits akt activity and suppresses prostate cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. This compound | CAS:41137-87-5 | Manufacturer ChemFaces [chemfaces.com]
- 4. Oncogenic activation of PI3K-AKT-mTOR signaling suppresses ferroptosis via SREBP-mediated lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture Academy [procellsystem.com]
- 6. researchgate.net [researchgate.net]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
- 10. kumc.edu [kumc.edu]
- 11. Hirsutanol A induces apoptosis and autophagy via reactive oxygen species accumulation in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the synthesis of Hirsutenone
Welcome to the technical support center for the synthesis of Hirsutenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the chemical synthesis of this bioactive diarylheptanoid.
Troubleshooting Guide
This section addresses specific challenges that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Question 1: I am experiencing low yields in the Claisen-Schmidt condensation to form the chalcone precursor. What are the common causes and solutions?
Answer:
Low yields in the Claisen-Schmidt condensation, a common method for forming the α,β-unsaturated ketone core of this compound, can stem from several factors.
Common Causes:
-
Side Reactions: Aldol addition side products can be a significant issue.
-
Poor Reactivity: The reactivity of the starting aldehyde and ketone can be influenced by their substituents.
-
Suboptimal Reaction Conditions: Incorrect base, solvent, or temperature can hinder the reaction.
-
Product Decomposition: The chalcone product may be unstable under the reaction conditions.
Troubleshooting Strategies:
-
Choice of Base: The strength and stoichiometry of the base are critical. While strong bases like sodium hydroxide or potassium hydroxide are commonly used, they can sometimes promote side reactions. Consider using a milder base, such as piperidine or pyrrolidine, which can favor the desired condensation.
-
Solvent Selection: The solvent should be chosen to ensure the solubility of both reactants. Ethanol or a mixture of ethanol and water is often effective.
-
Temperature Control: Running the reaction at a lower temperature can help to minimize side reactions and improve the selectivity for the desired chalcone product.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid product degradation.
-
Purification: Chalcones can sometimes be difficult to purify. Recrystallization is often the preferred method for obtaining a pure product. If this is not effective, column chromatography on silica gel may be necessary.
Question 2: My Wittig reaction to form the heptenone backbone is sluggish and gives a mixture of E/Z isomers. How can I improve the reaction and control the stereochemistry?
Answer:
The Wittig reaction is a powerful tool for forming the central double bond in this compound. However, achieving high efficiency and stereoselectivity can be challenging.
Common Causes:
-
Ylide Instability: The phosphorus ylide can be unstable, leading to decomposition and low yields.
-
Steric Hindrance: Steric bulk on either the ylide or the aldehyde can slow down the reaction.
-
Lack of Stereocontrol: The nature of the ylide and the reaction conditions determine the E/Z selectivity.
Troubleshooting Strategies:
-
Ylide Generation: Ensure the ylide is generated under anhydrous conditions, typically using a strong base like n-butyllithium or sodium hydride in an inert solvent such as THF or DMSO. The color change of the ylide solution can be an indicator of its formation.
-
Use of Stabilized Ylides: For better E-selectivity, which is required for this compound, a stabilized ylide (e.g., one with an adjacent carbonyl group) is preferred. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using a phosphonate ester, is an excellent alternative that generally provides the E-isomer with high selectivity.
-
Reaction Conditions: For the HWE reaction, milder bases like sodium methoxide or potassium tert-butoxide can be used. The choice of solvent can also influence the stereochemical outcome.
-
Purification: The triphenylphosphine oxide byproduct from the Wittig reaction can be challenging to remove. For the HWE reaction, the phosphate byproduct is water-soluble and can often be removed by an aqueous workup. Column chromatography is typically required to separate the E and Z isomers if the reaction is not highly selective.
| Reaction Type | Typical E/Z Ratio for α,β-unsaturated ketones | Byproduct |
| Standard Wittig (unstabilized ylide) | Mixture, often Z-selective | Triphenylphosphine oxide |
| Standard Wittig (stabilized ylide) | Mixture, often E-selective | Triphenylphosphine oxide |
| Horner-Wadsworth-Emmons | Highly E-selective | Dialkyl phosphate |
Question 3: I am struggling with the selective protection and deprotection of the catechol hydroxyl groups on the two aromatic rings. What is a good protecting group strategy?
Answer:
Protecting the four phenolic hydroxyl groups of this compound is crucial to prevent unwanted side reactions during the synthesis of the heptenone backbone. An effective protecting group strategy is essential for a successful synthesis.
Common Challenges:
-
Incomplete Protection: Failure to protect all hydroxyl groups can lead to a mixture of products.
-
Harsh Deprotection Conditions: The deprotection conditions may affect other functional groups in the molecule, such as the enone system.
-
Orthogonal Protection: If different reaction conditions are required for different parts of the molecule, orthogonal protecting groups may be necessary.
Recommended Protecting Group Strategy:
-
Methyl Ethers (Me): Methylating the hydroxyl groups is a robust protection strategy. Methyl ethers are stable to a wide range of reaction conditions, including those used for Wittig or Claisen-Schmidt reactions.
-
Protection: Use a methylating agent like dimethyl sulfate or methyl iodide with a base such as potassium carbonate.
-
Deprotection: Cleavage of the methyl ethers can be achieved using strong Lewis acids like boron tribromide (BBr₃) at low temperatures. This method is generally effective and should not affect the α,β-unsaturated ketone.
-
-
Benzyl Ethers (Bn): Benzyl ethers are another excellent choice for protecting phenols.
-
Protection: Benzyl bromide or benzyl chloride with a base like potassium carbonate can be used.
-
Deprotection: A key advantage of benzyl ethers is their removal under mild, neutral conditions via catalytic hydrogenation (e.g., H₂, Pd/C). This method is highly selective and will not affect most other functional groups.
-
| Protecting Group | Protection Reagents | Deprotection Conditions | Advantages | Disadvantages |
| Methyl (Me) | Me₂SO₄, K₂CO₃ or MeI, K₂CO₃ | BBr₃ | Very stable | Deprotection requires a strong Lewis acid |
| Benzyl (Bn) | BnBr, K₂CO₃ or BnCl, K₂CO₃ | H₂, Pd/C | Mild, neutral deprotection | May be sensitive to some reducing agents |
Experimental Workflow for Protecting Group Strategy
Caption: General workflow for this compound synthesis using protecting groups.
Frequently Asked Questions (FAQs)
Q1: What is the IUPAC name for this compound?
A1: The IUPAC name for this compound is (E)-1,7-bis(3,4-dihydroxyphenyl)hept-4-en-3-one.
Q2: What are the key structural features of this compound?
A2: this compound is a diarylheptanoid, which is characterized by two aromatic rings connected by a seven-carbon chain. Specifically, it has two 3,4-dihydroxyphenyl (catechol) groups and an α,β-unsaturated ketone (enone) functionality in the heptane chain.
Q3: What are the known biological activities of this compound?
A3: this compound has been reported to exhibit a range of biological activities, including anti-inflammatory, anti-tumor promoting, and anti-atopic dermatitis effects. It has also been shown to attenuate adipogenesis.
Q4: Are there any specific safety precautions I should take when working with the reagents for this compound synthesis?
A4: Yes, many of the reagents used in organic synthesis are hazardous. For example:
-
Strong Bases (e.g., n-butyllithium, sodium hydride): These are pyrophoric and react violently with water. They must be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Boron Tribromide (BBr₃): This is a highly corrosive and toxic reagent that reacts vigorously with moisture. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Solvents: Many organic solvents are flammable and have varying levels of toxicity. Always consult the Safety Data Sheet (SDS) for each chemical before use and handle them in a fume hood.
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: A combination of spectroscopic and analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the structure of the molecule, including the connectivity of atoms and the stereochemistry of the double bond.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
-
Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the hydroxyl (O-H), carbonyl (C=O), and alkene (C=C) groups.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing the purity of the final compound.
Logical Troubleshooting Flow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Experimental Protocols
Protocol 1: General Procedure for Claisen-Schmidt Condensation
-
To a solution of the protected 3,4-dihydroxyacetophenone (1.0 eq) in ethanol, add the protected 3,4-dihydroxybenzaldehyde (1.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add an aqueous solution of potassium hydroxide (2.0 eq) dropwise with stirring.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of ice water and acidify with dilute HCl until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford the pure chalcone.
Protocol 2: General Procedure for Horner-Wadsworth-Emmons Olefination
-
To a solution of the phosphonate ester (1.1 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of sodium methoxide (1.1 eq) in methanol at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction to 0 °C and add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the E-alkene.
Protocol 3: General Procedure for Methyl Ether Deprotection with BBr₃
-
Dissolve the protected this compound (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of boron tribromide (BBr₃) in dichloromethane (4.0-6.0 eq) dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly adding methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Add more methanol and evaporate again to remove residual boron salts.
-
Partition the residue between ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain pure this compound.
Minimizing off-target effects of Hirsutenone in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of Hirsutenone in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of this compound?
A1: this compound has been shown to directly bind to and inhibit Phosphatidylinositol 3-kinase (PI3K), Extracellular signal-regulated kinase 1 (ERK1), and Akt1/2 in a non-ATP competitive manner.[1][2][3][4] It also affects downstream signaling pathways, including the mTOR and NF-κB pathways.[3][5][6]
Q2: What are the potential sources of off-target effects with this compound?
A2: Off-target effects can arise from several factors:
-
High Concentrations: Using concentrations of this compound significantly above the optimal range can lead to binding to proteins other than its intended targets.
-
Cell Type Specificity: The expression levels of on- and off-target proteins can vary between different cell lines, leading to different phenotypic outcomes.
-
Compound Purity: Impurities in the this compound sample could have their own biological activities.
-
Indirect Effects: Inhibition of the primary targets can lead to downstream compensatory signaling pathway activation that may be misinterpreted as a direct off-target effect.
Q3: How can I determine the optimal concentration of this compound for my experiments?
A3: It is crucial to perform a dose-response experiment for each new cell line and assay. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 (or EC50) for your desired effect. For minimizing off-target effects, it is generally recommended to use the lowest concentration that produces the desired on-target phenotype.
Q4: Should I use control compounds in my experiments?
A4: Yes, using appropriate controls is essential. These should include:
-
Vehicle Control (e.g., DMSO): To control for any effects of the solvent used to dissolve this compound.
-
Negative Control Compound: A structurally similar but inactive compound, if available, to demonstrate that the observed effects are specific to this compound's activity.
-
Positive Control Inhibitors: Well-characterized inhibitors of the PI3K/Akt and ERK pathways to confirm that the observed cellular phenotype is consistent with inhibition of these pathways.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected Cell Toxicity or Death | This compound concentration is too high, leading to off-target toxicity. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line.[7] Consider using concentrations at or below 80 µM, as higher concentrations have shown toxicity in some cell lines.[1][8] |
| The cell line is particularly sensitive to inhibition of the PI3K/Akt or ERK pathways, which are crucial for survival in some cell types. | Confirm the dependence of your cell line on these pathways using known inhibitors. If confirmed, consider using lower, sub-maximal concentrations of this compound. | |
| Inconsistent or Irreproducible Results | Variability in cell culture conditions (e.g., cell density, passage number, media composition). | Standardize all cell culture parameters. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Degradation of this compound in stock solutions. | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8] | |
| Observed Phenotype Does Not Match Expected On-Target Effects | The observed phenotype is due to an off-target effect. | 1. Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended targets (PI3K, ERK) in your cells. 2. Rescue Experiment: If possible, perform a rescue experiment by overexpressing a downstream effector of the target pathway to see if it reverses the phenotype. 3. Use Orthogonal Approaches: Use RNAi (siRNA or shRNA) to knockdown the primary targets (PI3K, ERK, Akt) and see if this phenocopies the effect of this compound. |
| The phenotype is a result of crosstalk with other signaling pathways. | Investigate the activity of related signaling pathways that might be affected by PI3K/ERK inhibition, such as the NF-κB or Wnt/β-catenin pathways, using pathway-specific reporters or by examining the phosphorylation status of key proteins in these pathways.[5][6] | |
| Difficulty in Interpreting Western Blot Results | Antibody non-specificity or poor quality. | Validate your antibodies using appropriate controls, such as positive and negative control cell lysates or recombinant proteins. |
| Changes in protein expression are indirect or delayed effects. | Perform a time-course experiment to distinguish between early, direct effects on protein phosphorylation and later, indirect effects on total protein expression. |
Quantitative Data Summary
Table 1: Reported IC50 and Effective Concentrations of this compound
| Target/Process | Cell Line | IC50 / Effective Concentration | Reference |
| Adipogenesis Inhibition | 3T3-L1 preadipocytes | Significant reduction at 40 µM and 80 µM | [1][8] |
| Proliferation Inhibition (GI50) | MDA-T32 Thyroid Cancer Cells | ~40 µM (24h), ~30 µM (48h), ~20 µM (72h) | [6] |
| PL(pro) Inhibition | N/A (Biochemical Assay) | 4.1 µM | [9] |
| Apoptosis Induction | PC3 and LNCaP Prostate Cancer Cells | Effective at inducing apoptosis (concentration not specified) | [3][4] |
Experimental Protocols
Protocol 1: Dose-Response Curve using MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 200 µM) to a low concentration (e.g., 0.1 µM). Include a vehicle-only control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for PI3K and ERK Pathway Activation
-
Cell Treatment and Lysis: Plate cells in 6-well plates, grow to 70-80% confluency, and treat with the desired concentrations of this compound for the appropriate duration. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with either vehicle or a saturating concentration of this compound for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Protein Analysis: Collect the supernatant and analyze the protein levels of the target proteins (PI3K, ERK) and a control protein by Western blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble protein at each temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[1][2][8][9][10]
Visualizations
Caption: this compound's primary signaling pathway interactions.
Caption: Workflow for troubleshooting off-target effects.
Caption: Logical relationships in troubleshooting this compound experiments.
References
- 1. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. This compound inhibits lipopolysaccharide-activated NF-kappaB-induced inflammatory mediator production by suppressing Toll-like receptor 4 and ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diarylheptanoid this compound prevents tumor necrosis factor-alpha-stimulated production of inflammatory mediators in human keratinocytes through NF-kappaB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Multiplexed Activity-Based Protein Profiling Assay to Evaluate Activity of Endocannabinoid Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Hirsutenone-Protein Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Hirsutenone-protein binding assays. The information is tailored for scientists and drug development professionals aiming to optimize their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the known protein targets of this compound?
A1: this compound has been shown to directly bind to and inhibit the activity of several key signaling proteins. The primary known targets are Phosphoinositide 3-kinase (PI3K), Extracellular signal-regulated kinase 1 (ERK1), and the serine/threonine-protein kinases Akt1 and Akt2.[1][2][3] this compound binds to these proteins in a non-ATP competitive manner.[1][2]
Q2: Which binding assays are most suitable for studying this compound-protein interactions?
A2: Several biophysical and biochemical assays can be employed to characterize the interaction between this compound and its target proteins. The most common and effective methods include:
-
Fluorescence Polarization (FP): A solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. It is well-suited for high-throughput screening.[4][5][6]
-
Surface Plasmon Resonance (SPR): A label-free method for real-time monitoring of binding events between an analyte (this compound) and a ligand (target protein) immobilized on a sensor chip.[3][7][8][9]
-
Affinity Chromatography (Pull-down Assays): This method involves immobilizing a tagged version of the target protein on a resin and assessing the binding of this compound from a solution.[10]
Q3: How can I determine the binding affinity (Kd) of this compound for its target protein?
A3: The dissociation constant (Kd) can be determined using techniques like Surface Plasmon Resonance (SPR) or by conducting saturation binding experiments followed by Scatchard analysis.[11][12] In an SPR experiment, the Kd is calculated from the ratio of the dissociation rate constant (koff) to the association rate constant (kon). For saturation binding assays, varying concentrations of this compound are incubated with a fixed amount of the target protein, and the amount of bound ligand is measured.
Q4: What are the key considerations for developing a robust this compound-protein binding assay?
A4: Key considerations include:
-
Protein Purity and Stability: Ensure the target protein is pure and properly folded.
-
Buffer Conditions: Optimize pH, salt concentration, and additives to maintain protein stability and minimize non-specific binding.
-
This compound Solubility: this compound is a small molecule with limited aqueous solubility. Prepare stock solutions in an appropriate organic solvent like DMSO and be mindful of the final solvent concentration in the assay.[13]
-
Controls: Include appropriate negative and positive controls to validate the assay results.
Troubleshooting Guides
Fluorescence Polarization (FP) Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low FP Signal or Small Assay Window | 1. Inefficient binding of the fluorescent probe. 2. Low concentration of the target protein. 3. Suboptimal buffer conditions. 4. The fluorescent tag is too far from the binding site, and its rotation is not significantly hindered upon binding.[11] | 1. Synthesize a fluorescently labeled this compound derivative or use a known fluorescently labeled ligand for the target protein as a competitive probe. 2. Increase the protein concentration. A good starting point is a concentration that yields ~75% of the maximal polarization.[5] 3. Screen different buffer pH and salt concentrations. 4. If using a labeled ligand, consider a different labeling site or a shorter linker. |
| High Background Signal | 1. Non-specific binding of the fluorescent probe to the assay plate or other components. 2. Aggregation of the fluorescent probe. | 1. Add a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer. 2. Centrifuge the probe solution before use. Test different probe concentrations. |
| Signal Drifts Over Time | 1. Protein denaturation or degradation. 2. Photobleaching of the fluorophore. | 1. Add protease inhibitors and ensure optimal buffer conditions for protein stability. 2. Minimize exposure of the assay plate to light. |
Surface Plasmon Resonance (SPR) Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No or Weak Binding Signal | 1. Inactive immobilized protein. 2. Low concentration of this compound. 3. Mass transport limitation. | 1. Ensure the protein is correctly folded after immobilization. Try different immobilization strategies (e.g., amine coupling vs. capture-based methods).[14] 2. Increase the concentration of this compound in the mobile phase. 3. Increase the flow rate to ensure a constant supply of this compound to the sensor surface. |
| High Non-Specific Binding | 1. Hydrophobic interactions between this compound and the sensor chip surface. 2. Incomplete blocking of the sensor surface. | 1. Add a non-ionic detergent to the running buffer. Include an organic solvent like DMSO (up to 5%) in the running buffer. 2. Ensure complete blocking of the sensor surface after protein immobilization using agents like ethanolamine. |
| Irreversible Binding or Difficulty in Regeneration | 1. Very high-affinity interaction. 2. Covalent binding of this compound. 3. Protein denaturation upon regeneration. | 1. Use harsher regeneration conditions (e.g., low pH glycine-HCl or high salt solutions). 2. This is a characteristic of the interaction and may require the use of a new sensor chip for each experiment. 3. Screen for a milder regeneration solution that effectively removes the bound analyte without damaging the immobilized protein. |
Affinity Chromatography (Pull-down) Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of Target Protein | 1. Inefficient binding of the tagged protein to the resin. 2. His-tag is inaccessible.[4][15] 3. Proteolytic degradation of the target protein. | 1. Ensure the binding buffer conditions are optimal for the tag-resin interaction (e.g., appropriate pH and salt concentration). 2. Purify under denaturing conditions if the tag is buried within the protein's structure.[4][15] 3. Add protease inhibitors to the lysis and binding buffers. |
| High Non-Specific Binding of Other Proteins | 1. Inadequate washing steps. 2. Hydrophobic or ionic interactions with the resin or target protein. | 1. Increase the number and stringency of wash steps. 2. Add non-ionic detergents or increase the salt concentration in the wash buffer. Include a low concentration of a competitive agent (e.g., imidazole for His-tagged proteins) in the wash buffer. |
| This compound Does Not Bind to the Immobilized Protein | 1. Immobilized protein is inactive or misfolded. 2. This compound binding site is blocked by the tag or linker. 3. Insufficient concentration of this compound. | 1. Confirm the activity of the protein before and after immobilization. 2. Consider changing the position of the tag (N-terminus vs. C-terminus). 3. Increase the concentration of this compound in the binding reaction. |
Experimental Protocols
Fluorescence Polarization (FP) Competitive Binding Assay
This protocol describes a competitive FP assay to measure the binding of this compound to a target protein (e.g., PI3K, ERK1, Akt1/2) using a fluorescently labeled tracer.
Materials:
-
Purified target protein (PI3K, ERK1, or Akt1/2)
-
Fluorescently labeled tracer (e.g., a known fluorescent ligand for the target protein)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well black, flat-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Tracer Titration: Determine the optimal tracer concentration by performing a saturation binding experiment. Titrate the tracer against a fixed, high concentration of the target protein to find the tracer concentration that gives a stable and robust FP signal.
-
Protein Titration: Titrate the target protein against the optimal concentration of the tracer to determine the protein concentration that results in approximately 80% of the tracer being bound.[16]
-
Competitive Binding Assay: a. Prepare a serial dilution of this compound in assay buffer. b. In a 384-well plate, add the target protein at the predetermined concentration. c. Add the serially diluted this compound or vehicle control (e.g., DMSO). d. Add the fluorescent tracer at its optimal concentration. e. Incubate the plate at room temperature for 1 hour, protected from light. f. Measure the fluorescence polarization using a plate reader.
-
Data Analysis: Plot the FP signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR) Binding Assay
This protocol outlines the steps for analyzing the binding of this compound to an immobilized target protein using SPR.
Materials:
-
Purified target protein
-
This compound
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Running Buffer (e.g., HBS-EP+ with 1% DMSO)
Procedure:
-
Protein Immobilization: a. Activate the sensor chip surface using a mixture of EDC and NHS. b. Inject the purified target protein over the activated surface to allow for covalent coupling. c. Deactivate any remaining active esters by injecting ethanolamine.
-
Binding Analysis: a. Prepare a series of this compound dilutions in running buffer. b. Inject the this compound solutions over the immobilized protein surface at a constant flow rate. c. Monitor the change in the SPR signal (response units, RU) in real-time to observe association and dissociation. d. After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).
-
Data Analysis: a. Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes and non-specific binding. b. Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Visualizations
Caption: Workflow for a Fluorescence Polarization competitive binding assay.
Caption: this compound inhibits the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studying protein-protein interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. molbiolcell.org [molbiolcell.org]
- 12. A Guide to Simple and Informative Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High throughput microsomal stability assay for insoluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. med.upenn.edu [med.upenn.edu]
- 15. youtube.com [youtube.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
Addressing batch-to-batch variability of Hirsutenone extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability of Hirsutenone extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a diarylheptanoid, a type of natural phenol, found in plants of the Alnus species. It has demonstrated a range of biological activities, including anti-inflammatory, anti-tumor, and anti-adipogenesis (fat cell formation) effects.[1][2] Research has shown that this compound can inhibit the growth of cancer cells and reduce inflammation.
Q2: What are the main causes of batch-to-batch variability in this compound extracts?
A2: Batch-to-batch variability in botanical extracts like this compound is a common challenge. The primary contributing factors include:
-
Raw Material Variation: Differences in the genetic makeup of the Alnus plants, the geographic location of cultivation, climate, and harvest time can all significantly impact the chemical composition of the raw material.[3][4]
-
Storage Conditions: The way the plant material is stored after harvesting can lead to degradation of active compounds.
-
Extraction and Processing Methods: Inconsistencies in the extraction solvent, temperature, pressure, and duration can lead to significant differences in the final extract's composition and potency.[3]
Q3: How can I minimize batch-to-batch variability in my experiments?
A3: To minimize variability, it is crucial to standardize your processes as much as possible. This includes:
-
Sourcing: Whenever possible, obtain raw plant material from a single, reputable supplier who can provide information on the plant's origin and harvesting conditions.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for your extraction and analytical procedures.
-
Quality Control: Implement rigorous quality control measures, including analytical techniques like HPLC to quantify this compound and other key markers in each batch.
Q4: What are the known signaling pathways affected by this compound?
A4: this compound has been shown to interact with several key cellular signaling pathways. Notably, it can inhibit the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial in cell proliferation, growth, and survival.[1] By targeting these pathways, this compound can exert its anti-tumor and other biological effects.
Troubleshooting Guides
Issue 1: Low Yield of this compound in the Extract
| Possible Cause | Suggested Solution |
| Improper Solvent Selection | This compound is soluble in organic solvents like ethanol, methanol, and ethyl acetate. Ensure you are using a solvent of appropriate polarity. A mixture of ethanol and water (e.g., 80% ethanol) can be effective. |
| Inefficient Extraction Method | Consider optimizing your extraction parameters. Factors such as the solvent-to-solid ratio, extraction time, and temperature can significantly impact yield. Techniques like Soxhlet extraction or ultrasound-assisted extraction may improve efficiency. |
| Poor Quality Raw Material | The concentration of this compound can vary between different Alnus species and even between different parts of the same plant (e.g., bark vs. leaves). Ensure you are using a plant part known to have a high concentration of this compound. |
| Degradation of this compound | This compound can be sensitive to heat and light. Avoid excessive temperatures during extraction and drying. Store the extract in a cool, dark place. |
Issue 2: Inconsistent HPLC Quantification Results
| Possible Cause | Suggested Solution |
| Poor Sample Preparation | Ensure complete extraction of this compound from the sample matrix before injection. Use a validated sample preparation method and ensure proper filtration to remove particulate matter. |
| Mobile Phase Issues | Inconsistent mobile phase composition can lead to shifts in retention time and peak area. Prepare fresh mobile phase for each run and ensure it is properly degassed. |
| Column Degradation | Over time, HPLC columns can degrade, leading to poor peak shape and resolution. Use a guard column to protect the analytical column and follow the manufacturer's guidelines for column washing and storage. |
| Instrument Variability | Fluctuations in pump pressure or detector response can affect results. Regularly perform system suitability tests to ensure the HPLC system is performing optimally. |
Experimental Protocols
Protocol 1: Extraction of this compound from Alnus japonica Bark
This protocol provides a general guideline for the extraction of this compound. Optimization may be required based on the specific raw material and available equipment.
-
Preparation of Plant Material:
-
Obtain dried bark of Alnus japonica.
-
Grind the bark into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Weigh 100 g of the powdered bark and place it in a suitable extraction vessel.
-
Add 1 L of 80% ethanol to the vessel.
-
Stir the mixture at room temperature for 24 hours.
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Repeat the extraction of the residue two more times with fresh solvent.
-
Combine the filtrates from all three extractions.
-
-
Solvent Evaporation:
-
Concentrate the combined extract using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.
-
Dry the resulting crude extract in a vacuum oven to remove any remaining solvent.
-
-
Storage:
-
Store the dried extract in an airtight, light-resistant container at -20°C.
-
Protocol 2: Quantification of this compound by HPLC
This protocol outlines a method for the quantitative analysis of this compound in an extract.
-
Preparation of Standard Solutions:
-
Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.
-
-
Preparation of Sample Solution:
-
Accurately weigh 10 mg of the dried this compound extract and dissolve it in 10 mL of methanol.
-
Sonicate the solution for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 280 nm.
-
Column Temperature: 25°C.
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Quantitative Data
Table 1: Factors Influencing this compound Extract Variability and Recommended Controls.
| Parameter | Source of Variability | Recommended Control Measures |
| Raw Material | Plant species, geographical origin, harvest season, drying method | Source from a single, certified supplier. Standardize harvesting and drying protocols. |
| Extraction Solvent | Type of solvent, solvent-to-water ratio | Use a consistent solvent system (e.g., 80% ethanol). |
| Extraction Method | Maceration, Soxhlet, sonication, etc. | Standardize on a single, validated extraction method. |
| Extraction Time | Duration of the extraction process | Maintain a consistent extraction time for all batches. |
| Extraction Temperature | Heat applied during extraction | Control and monitor the temperature throughout the extraction process. |
| Post-Extraction Processing | Filtration, concentration, drying methods | Standardize all post-extraction processing steps. |
| Storage | Temperature, light exposure, humidity | Store extracts in a controlled environment (e.g., -20°C, protected from light). |
Signaling Pathway Diagrams
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: this compound inhibits the MAPK/ERK signaling pathway.
References
Technical Support Center: Optimizing Hirsutenone Yield from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Hirsutenone from its natural sources, primarily species of the Alnus (alder) genus. This guide includes troubleshooting for common experimental issues, frequently asked questions, detailed experimental protocols, and visualizations of key processes.
Troubleshooting Guide
Low yields of this compound can arise from various stages of the extraction and purification process. The following table outlines common problems, their potential causes, and recommended solutions to enhance your experimental outcomes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Efficiency | Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound. | This compound is effectively extracted using polar solvents. Consider using 70% methanol or 70% ethanol for improved yield. Studies have shown 70% methanol to be particularly effective[1]. |
| Insufficient Extraction Time/Method: Short extraction times or inefficient methods like simple maceration may not be sufficient. | Employ more exhaustive extraction techniques. Soxhlet extraction has been shown to be highly efficient for diarylheptanoids from Alnus species[2]. Alternatively, ensure adequate time for maceration with agitation. | |
| Poor Quality of Plant Material: The concentration of this compound can vary based on the age of the plant, time of harvest, and storage conditions of the plant material. | Use freshly harvested and properly dried plant material. Ensure the material is finely ground to increase the surface area for solvent penetration. | |
| Loss of Compound During Solvent Partitioning | Incorrect Solvent System: The chosen solvents for liquid-liquid extraction may lead to the loss of this compound in the undesired phase. | After initial extraction with a polar solvent like methanol or ethanol, evaporate the solvent and partition the residue between ethyl acetate and water. This compound will preferentially move to the ethyl acetate fraction[3]. |
| Emulsion Formation: The presence of surfactants in the plant extract can lead to the formation of stable emulsions, trapping the target compound. | To break emulsions, try adding a saturated NaCl solution, gently swirling instead of vigorous shaking, or centrifugation. | |
| Poor Chromatographic Separation | Inappropriate Stationary or Mobile Phase: The selected column and solvent system may not provide adequate resolution of this compound from other closely related diarylheptanoids. | For column chromatography, silica gel is a common choice. A gradient elution starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is recommended. For final purification, reverse-phase HPLC (ODS column) is effective[3]. |
| Column Overloading: Applying too much crude extract to the column can lead to poor separation and co-elution of impurities. | Determine the loading capacity of your column based on its size and the complexity of your extract. It may be necessary to perform multiple chromatographic runs. | |
| Degradation of this compound | Exposure to High Temperatures: this compound, being a phenolic compound, may be susceptible to degradation at high temperatures. | Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a controlled temperature (e.g., 40-50°C). |
| Oxidation: Phenolic compounds can be prone to oxidation, especially in the presence of light and air. | Conduct extraction and purification steps in a timely manner and store extracts and purified compounds in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: Which part of the Alnus plant is the best source for this compound?
A1: The bark of Alnus species, such as Alnus japonica and Alnus glutinosa, is reported to be a rich source of this compound and other diarylheptanoids[4][5]. Leaves have also been shown to contain this compound, but the bark is more commonly cited for higher concentrations[6][7].
Q2: What is a typical yield of this compound I can expect from Alnus japonica bark?
A2: The yield can vary depending on the extraction method and the specific plant material. However, one study reported a this compound content of 18.41 ± 3.99 µg/mL in a 70% methanol extract of Alnus japonica bark[1]. Another study found the average content of this compound in a 50% ethanol extract to be 41.24 ± 1.09 mg per gram of the dried extract.
Q3: Are there any other diarylheptanoids in Alnus extracts that might interfere with this compound purification?
A3: Yes, Alnus species contain a variety of structurally similar diarylheptanoids, such as oregonin, hirsutanonol, and platyphylloside[8][9]. These compounds may have similar polarities, making chromatographic separation challenging. Careful optimization of the mobile phase gradient is crucial for achieving high purity.
Q4: Can I use a method other than Soxhlet extraction?
A4: While Soxhlet extraction is reported to be highly efficient for diarylheptanoids, other methods like accelerated solvent extraction (ASE) or microwave-assisted extraction can also be employed and may offer advantages in terms of reduced solvent consumption and extraction time[2][10]. The optimal method may need to be determined empirically for your specific setup and source material.
Q5: How can I confirm the identity and purity of my isolated this compound?
A5: The identity and purity of this compound should be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and comparison with published data or a certified reference standard[8][11]. Purity can be assessed by High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
This section provides a generalized protocol for the extraction and purification of this compound from Alnus bark, compiled from various literature sources.
1. Preparation of Plant Material
-
Collect fresh bark from an Alnus species (e.g., Alnus japonica).
-
Wash the bark to remove any dirt and debris.
-
Air-dry the bark in a well-ventilated area, protected from direct sunlight, or use a plant dryer at a low temperature (e.g., 40°C).
-
Grind the dried bark into a fine powder using a Wiley mill or a similar grinder.
2. Extraction
-
Method: Soxhlet Extraction (demonstrated high efficiency for diarylheptanoids).
-
Solvent: 70% Methanol or 70% Ethanol.
-
Procedure:
-
Place the powdered bark (e.g., 100 g) into a cellulose thimble.
-
Place the thimble in the Soxhlet extractor.
-
Add the extraction solvent (e.g., 1 L) to the round-bottom flask.
-
Heat the solvent to a gentle boil and continue the extraction for approximately 8-12 hours, or until the solvent in the siphon arm runs clear.
-
Allow the apparatus to cool.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
3. Solvent Partitioning
-
Resuspend the concentrated crude extract in distilled water.
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform liquid-liquid extraction with an equal volume of ethyl acetate three times.
-
Combine the ethyl acetate fractions. This compound will be concentrated in this fraction.
-
Dry the combined ethyl acetate fraction over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the ethyl acetate fraction enriched with this compound.
4. Chromatographic Purification
-
Step 1: Silica Gel Column Chromatography (Initial Fractionation)
-
Prepare a silica gel column with a suitable non-polar solvent (e.g., chloroform or a hexane-ethyl acetate mixture).
-
Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 9:1) and visualizing under UV light or with a staining reagent.
-
Combine the fractions containing this compound.
-
-
Step 2: High-Performance Liquid Chromatography (HPLC) (Final Purification)
-
Further purify the this compound-containing fractions by preparative reverse-phase HPLC.
-
Column: ODS (C18) column.
-
Mobile Phase: A gradient of methanol and water is typically used. The exact gradient should be optimized based on analytical HPLC runs.
-
Detection: UV detector at a wavelength where this compound shows maximum absorbance.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain pure this compound.
-
Visualizations
Hypothetical Biosynthetic Pathway of Diarylheptanoids in Alnus
Caption: Plausible biosynthetic pathway of this compound in Alnus species.
General Experimental Workflow for this compound Isolation
Caption: Workflow for the extraction and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New diarylheptanoids from Alnus japonica and their antioxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hirsutanone Isolated from the Bark of Alnus japonica Attenuates Melanogenesis via Dual Inhibition of Tyrosinase Activity and Expression of Melanogenic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic activity of hirsutanone, a diarylheptanoid isolated from Alnus glutinosa leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arnus, alnus japonica, Japanese alnus : Philippine Herbal Medicine / Philippine Alternative Medicine [stuartxchange.org]
- 7. tus.elsevierpure.com [tus.elsevierpure.com]
- 8. Alnuheptanoid A: a new diarylheptanoid derivative from Alnus japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.ru.lv [journals.ru.lv]
- 10. Unveiling the Potential of Plant-Derived Diarylheptanoids and Their Derivatives in Bio-Based Polyurethane Compositions [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
Validation & Comparative
Hirsutenone vs. Other Diarylheptanoids from Alnus Species: A Comparative Guide for Researchers
A comprehensive analysis of hirsutenone and its related diarylheptanoids found in Alnus species, this guide offers a comparative overview of their biological activities, supported by experimental data. It is designed for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds.
Diarylheptanoids, a class of secondary metabolites characterized by a 1,7-diphenylheptane skeleton, are abundant in various species of the Alnus (alder) genus. Among these, this compound has emerged as a compound of significant interest due to its diverse and potent biological activities. This guide provides a detailed comparison of this compound with other prominent diarylheptanoids isolated from Alnus species, including oregonin, hirsutanonol, and platyphylloside.
Comparative Biological Activity
This compound and its analogs exhibit a wide spectrum of pharmacological effects, including cytotoxic, antioxidant, and anti-inflammatory activities. The following tables summarize the quantitative data from various studies, providing a basis for comparing their potency.
Note: The IC50 values presented below are compiled from different studies. Direct comparison should be approached with caution as experimental conditions may have varied between studies.
Cytotoxic Activity
Diarylheptanoids from Alnus species have demonstrated significant cytotoxic effects against various cancer cell lines. This compound, in particular, has shown potent activity against several human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Murine B16 Melanoma | Potent Activity | [1] |
| Human SNU-1 Gastric Cancer | Potent Activity | [1] | |
| PC-3 (Prostate Cancer) | Active | [2] | |
| HeLa (Cervical Cancer) | Active | [2] | |
| HT-29 (Colon Carcinoma) | Active | [2] | |
| Oregonin | Murine B16 Melanoma | Potent Activity | [1] |
| Human SNU-1 Gastric Cancer | Potent Activity | [1] | |
| Hirsutanonol | Murine B16 Melanoma | Potent Activity | [1] |
| Human SNU-1 Gastric Cancer | Potent Activity | [1] | |
| Platyphylloside | Murine B16 Melanoma | Potent Activity | [1] |
| Human SNU-1 Gastric Cancer | Potent Activity | [1] |
Antioxidant Activity
The antioxidant properties of diarylheptanoids are often attributed to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity. The catechol structure in many of these diarylheptanoids is considered essential for their antioxidative properties[3].
| Compound | Antioxidant Assay | IC50 (µM) or % Inhibition | Reference |
| This compound | DPPH Radical Scavenging | - | - |
| Oregonin | DPPH Radical Scavenging | Significant Activity | [4] |
| Hirsutanonol | DPPH Radical Scavenging | Significant Activity | [4] |
| Myricanone | DPPH Radical Scavenging | 88.2% inhibition at 50 µM | [5] |
| (+)-S-Myricanol | DPPH Radical Scavenging | 87.9% inhibition at 50 µM | [5] |
Anti-inflammatory Activity
This compound and other diarylheptanoids from Alnus have been shown to inhibit the production of inflammatory mediators.
| Compound | Assay | IC50 (µM) | Reference |
| Diarylheptanoid 2 (from A. hirsuta) | NF-κB Activation | 9.2-9.9 | [6] |
| NO Production | 9.2-9.9 | [6] | |
| TNF-α Production | 9.2-9.9 | [6] | |
| Diarylheptanoid 3 (from A. hirsuta) | NF-κB Activation | 18.2-19.3 | [6] |
| NO Production | 18.2-19.3 | [6] | |
| TNF-α Production | 18.2-19.3 | [6] | |
| Diarylheptanoid 6 (from A. hirsuta) | NF-κB Activation | 22.3-23.7 | [6] |
| NO Production | 22.3-23.7 | [6] | |
| TNF-α Production | 22.3-23.7 | [6] |
Enzyme Inhibitory Activity
This compound has also been identified as a potent inhibitor of certain viral enzymes.
| Compound | Enzyme | IC50 (µM) | Reference |
| This compound | SARS-CoV Papain-like Protease (PLpro) | 4.1 | [5] |
Signaling Pathway Modulation
This compound has been shown to exert its biological effects by modulating key signaling pathways involved in inflammation and cancer progression.
This compound has been reported to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the activation of Toll-like receptor 4 (TLR4), which in turn blocks the downstream activation of the ERK and NF-κB pathways[7]. This leads to a reduction in the production of pro-inflammatory mediators.
While the signaling pathways of other diarylheptanoids from Alnus are less characterized, their structural similarity to this compound suggests they may share some common mechanisms of action. For instance, several diarylheptanoids from Alnus hirsuta have been shown to inhibit NF-κB activation[6].
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of diarylheptanoid bioactivities.
Isolation of Diarylheptanoids from Alnus Bark
The following is a general protocol for the extraction and isolation of diarylheptanoids from Alnus species, which may be adapted based on the specific compound and plant material.
-
Extraction: The dried and powdered bark of the Alnus species is subjected to microwave-assisted extraction with deionized water at an elevated temperature (e.g., 90°C)[8].
-
Filtration and Lyophilization: The resulting aqueous extract is filtered and then freeze-dried (lyophilized) to obtain a crude extract powder[8].
-
Fractionation: The crude extract is then subjected to solvent fractionation to separate compounds based on their polarity. For example, extraction with tetrahydrofuran (THF) can be used to enrich the diarylheptanoid fraction[8].
-
Chromatographic Purification: The enriched fraction is further purified using chromatographic techniques. This may involve column chromatography on Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate individual diarylheptanoids[3][8].
-
Structure Elucidation: The structures of the isolated compounds are then determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the diarylheptanoid compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for a few hours (e.g., 3-4 hours) to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Antioxidant Assay (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
-
Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration (e.g., 0.1 mM).
-
Reaction Mixture: Different concentrations of the diarylheptanoid compounds are added to the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates its scavenging by the antioxidant compound.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined.
Structure-Activity Relationship
The biological activity of diarylheptanoids is influenced by their chemical structure. Key structural features that appear to be important for their activity include:
-
Carbonyl Group: The presence of a carbonyl group at the C-3 position in the heptane chain has been associated with increased cytotoxic activity[2].
-
Catechol Moiety: The presence of a catechol (3,4-dihydroxyphenyl) group is considered crucial for the antioxidant activity of these compounds[3].
-
α,β-Unsaturated Carbonyl: This moiety has been identified as a key requirement for the inhibitory activity of this compound against the SARS-CoV cysteine protease[5].
References
- 1. The Genus Alnus, A Comprehensive Outline of Its Chemical Constituents and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of hirsutanone, a diarylheptanoid isolated from Alnus glutinosa leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New diarylheptanoids from Alnus japonica and their antioxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-oxidant and Anti-Inflammatory Cyclic Diarylheptanoids from Alnus japonica Stem Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diarylheptanoids from Alnus hirsuta inhibit the NF-kB activation and NO and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of Hirsutenone and Curcumin Bioactivity: A Guide for Researchers
An in-depth comparison of the anticancer, anti-inflammatory, and antioxidant properties of Hirsutenone and Curcumin, supported by experimental data and detailed methodologies.
This guide provides a comprehensive comparative analysis of the bioactive properties of this compound, a diarylheptanoid found in plants of the Alnus species, and Curcumin, the principal curcuminoid in turmeric. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds.
I. Comparative Bioactivity Data
The following tables summarize the quantitative data on the anticancer, anti-inflammatory, and antioxidant activities of this compound and Curcumin.
Anticancer Activity
The anticancer potential of both compounds has been evaluated against various cancer cell lines, with their efficacy often expressed as the half-maximal inhibitory concentration (IC50).
| Compound | Cancer Cell Line | IC50 Value | Reference |
| This compound | PC3 (Prostate) | ~10 µM | [1] |
| LNCaP (Prostate) | ~10 µM | [1] | |
| Curcumin | MCF-7 (Breast) | 20 µg/mL | [2] |
| T47D (Breast) | 2.07±0.08 µM | ||
| MDA-MB-231 (Breast) | 11.32±2.13 µM | ||
| SW480 (Colorectal) | 10.26 µM | [3] | |
| HT-29 (Colorectal) | 13.31 µM | [3] | |
| HCT116 (Colorectal) | 11.82 µM | [3] | |
| LNCaP (Prostate) | 10-20 µM | [4] | |
| PC-3 (Prostate) | 21.54 µM | [2] |
Table 1: Comparative Anticancer Activity (IC50 Values) of this compound and Curcumin.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound and Curcumin are demonstrated by their ability to inhibit the production of pro-inflammatory mediators.
| Compound | Mediator | Cell Line | Inhibition | Concentration | Reference |
| This compound | IL-1β, IL-8 | Keratinocytes | Reduced production | Not specified | [5] |
| Curcumin | IL-6 | RAW 264.7 | 83% reduction | 20 µM | [6] |
| TNF-α, IL-1β, IL-6 | HaCaT cells | Significant inhibition | Not specified | [7] | |
| NO, TNF-α, IL-1α, IL-6 | Microglia | Suppression | Not specified | [8] |
Table 2: Comparative Anti-inflammatory Activity of this compound and Curcumin.
Antioxidant Activity
The antioxidant capacity of these compounds is assessed through various assays that measure their ability to scavenge free radicals and reduce oxidizing agents.
| Compound | Assay | IC50 / Value | Reference |
| This compound | DPPH | Not available | |
| Curcumin | DPPH | 1.08 ± 0.06 µg/ml | |
| FRAP | 1240 ± 18.54 µM Fe (II)/g | ||
| ABTS | 13.82 ± 0.82 mg VCE/g | [9] | |
| Superoxide Scavenging | 29.63 ± 2.07 µg/ml | ||
| Nitric Oxide Scavenging | 37.50 ± 1.54 µg/ml |
Table 3: Comparative Antioxidant Activity of this compound and Curcumin. VCE: Vitamin C Equivalent
II. Signaling Pathways
This compound and Curcumin exert their biological effects by modulating various intracellular signaling pathways.
This compound Signaling Pathway
This compound has been shown to primarily target the Akt and ERK signaling pathways.
Caption: this compound inhibits TLR4, ERK, and Akt signaling pathways.
Curcumin Signaling Pathway
Curcumin is known to modulate a wider array of signaling pathways, contributing to its diverse bioactivities.
Caption: Curcumin inhibits NF-κB, MAPK, JAK/STAT, and PI3K/Akt pathways.
III. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound and Curcumin on cancer cells.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of this compound or Curcumin. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
DPPH Radical Scavenging Assay
This assay measures the antioxidant activity of the compounds by their ability to scavenge the stable DPPH radical.
Protocol:
-
Sample Preparation: Prepare different concentrations of this compound or Curcumin in a suitable solvent (e.g., methanol).
-
Reaction Mixture: Add the sample solution to a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay determines the antioxidant capacity of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Protocol:
-
FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.[9]
-
Reaction: Mix the sample with the FRAP reagent and incubate at 37°C for 30 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.[9]
-
Data Analysis: The antioxidant capacity is expressed as ferric reducing ability in µM Fe (II) equivalents.
Cytokine Production Assay (ELISA)
This assay quantifies the production of inflammatory cytokines like IL-6 and TNF-α.
Protocol:
-
Cell Culture and Stimulation: Culture appropriate cells (e.g., RAW 264.7 macrophages) and stimulate them with an inflammatory agent (e.g., LPS) in the presence or absence of this compound or Curcumin.[10]
-
Supernatant Collection: After incubation, collect the cell culture supernatants.[10]
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the supernatants using specific antibodies for the cytokine of interest (e.g., IL-6, TNF-α) according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of the cytokine in the supernatants by measuring the absorbance and comparing it to a standard curve.
IV. Discussion and Conclusion
The compiled data indicates that both this compound and Curcumin possess significant anticancer and anti-inflammatory properties. Curcumin has been more extensively studied, with a large body of evidence supporting its broad-spectrum bioactivity and well-defined mechanisms of action involving multiple signaling pathways.[11] Its antioxidant capacity is also well-documented through various assays.[9]
This compound, while less studied, shows promise as an anticancer agent, particularly against prostate cancer, by targeting the Akt signaling pathway.[1] Its anti-inflammatory effects are mediated through the inhibition of the TLR4/ERK/NF-κB pathway.[5] However, there is a notable gap in the literature regarding the quantitative antioxidant activity of this compound. Further research is warranted to fully elucidate its antioxidant potential and to conduct direct comparative studies with Curcumin to better understand their relative potencies and therapeutic applications.
This guide serves as a foundational resource for researchers, highlighting the current state of knowledge on this compound and Curcumin and identifying areas for future investigation. The provided experimental protocols offer a starting point for further in vitro and in vivo studies to explore the full therapeutic potential of these promising natural compounds.
References
- 1. This compound in Alnus extract inhibits akt activity and suppresses prostate cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Curcumin and Its Derivatives as Potential Therapeutic Agents in Prostate, Colon and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New structural analogues of curcumin exhibit potent growth suppressive activity in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curcumin against Prostate Cancer: Current Evidence | MDPI [mdpi.com]
- 5. This compound inhibits lipopolysaccharide-activated NF-kappaB-induced inflammatory mediator production by suppressing Toll-like receptor 4 and ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Curcumin suppresses the production of interleukin-6 in Prevotella intermedia lipopolysaccharide-activated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curcumin attenuates the expression of IL-1beta, IL-6, and TNF-alpha as well as cyclin E in TNF-alpha-treated HaCaT cells; NF-kappaB and MAPKs as potential upstream targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Curcumin: an orally bioavailable blocker of TNF and other pro-inflammatory biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced Antioxidant Capacity of Puffed Turmeric (Curcuma longa L.) by High Hydrostatic Pressure Extraction (HHPE) of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Curcumin Suppresses the Production of Pro-inflammatory Cytokine Interleukin-18 in Lipopolysaccharide Stimulated Murine Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
Hirsutenone: A Comparative Analysis of its Multifaceted Mechanisms of Action
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Hirsutenone's biological activities against alternative compounds, supported by experimental data and detailed protocols. This compound, a diarylheptanoid primarily isolated from Alnus species, has demonstrated significant potential in several therapeutic areas due to its diverse mechanisms of action.
This guide will delve into the cross-validation of this compound's primary mechanisms: the inhibition of the PI3K/ERK signaling pathway, the suppression of melanogenesis, and the inhibition of key extracellular matrix-degrading enzymes.
Inhibition of PI3K/ERK Signaling Pathway and Adipogenesis
This compound has been identified as a direct, non-ATP competitive inhibitor of Phosphoinositide 3-kinase (PI3K) and Extracellular signal-regulated kinase 1 (ERK1).[1] This dual inhibition is a key mechanism behind its observed anti-adipogenic effects.
Comparative Inhibitory Activity: PI3K/ERK Pathway
| Compound | Target(s) | IC50 Value | Notes |
| This compound | PI3K, ERK1 | Not explicitly quantified in direct binding assays | Direct, non-ATP competitive binding demonstrated. [1] |
| Buparlisib (BKM120) | p110α/β/δ/γ | 52/166/116/262 nM | Pan-PI3K inhibitor.[2] |
| Alpelisib | PI3Kα | 5 nM | PI3Kα-specific inhibitor. |
| SCH772984 | ERK1/2 | 4/1 nM | Highly selective, ATP-competitive inhibitor.[3] |
| Ulixertinib | ERK1/2 | 86 nM (in SH-SY5Y cells) | ATP-competitive inhibitor.[4] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against PI3K and ERK1 kinases.
Materials:
-
Purified recombinant human PI3K and ERK1 enzymes.
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[5]
-
ATP.
-
Specific substrate (e.g., PIP2 for PI3K, Myelin Basic Protein (MBP) for ERK1).
-
Test compound (this compound or alternatives) at various concentrations.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.
-
384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add 1 µL of the test compound dilution or vehicle control (e.g., 5% DMSO).
-
Add 2 µL of the respective kinase (PI3K or ERK1) diluted in kinase buffer.
-
Add 2 µL of a substrate/ATP mix (e.g., for ERK1, 50 µM ATP and MBP).
-
Incubate the plate at room temperature for 60 minutes.
-
To determine the amount of ADP produced (correlating with kinase activity), add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for another 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by plotting the inhibition curve.[5]
This compound's inhibition of PI3K and ERK pathways.
Experimental Protocol: 3T3-L1 Adipogenesis Inhibition Assay
Objective: To assess the inhibitory effect of a test compound on the differentiation of 3T3-L1 preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 preadipocytes.
-
Growth medium (DMEM with 10% FBS).
-
Differentiation medium (MDI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
Insulin medium: DMEM with 10% FBS and 10 µg/mL insulin.
-
Test compound (this compound or alternatives) at various concentrations.
-
Oil Red O staining solution.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed 3T3-L1 cells in a 96-well plate and grow to confluence.
-
Two days post-confluence (Day 0), replace the growth medium with differentiation medium containing various concentrations of the test compound or vehicle control.
-
On Day 2, replace the medium with fresh differentiation medium containing the test compound.
-
On Day 4, replace the medium with insulin medium containing the test compound.
-
On Day 6 and 8, replace with fresh insulin medium containing the test compound.
-
On Day 10, wash the cells with PBS and fix with 10% formalin for at least 1 hour.
-
Wash with water and stain with Oil Red O solution for 10-15 minutes.
-
Wash extensively with water to remove unbound dye.
-
Visually assess lipid droplet formation under a microscope.
-
To quantify the lipid accumulation, extract the Oil Red O from the stained cells with isopropanol and measure the absorbance at 492 nm using a microplate reader.
-
Calculate the percentage of adipogenesis inhibition relative to the vehicle control.
Anti-Melanogenic Activity
This compound exhibits anti-melanogenic properties through a dual mechanism: direct inhibition of tyrosinase, the key enzyme in melanin synthesis, and suppression of the CREB/MITF signaling pathway, which regulates the expression of melanogenic enzymes.
Comparative Inhibitory Activity: Tyrosinase
| Compound | Target | IC50 Value | Notes |
| This compound | Mushroom Tyrosinase | 3.87 µM (in B16-F1 cells) | Also inhibits cellular tyrosinase activity. |
| Kojic Acid | Mushroom Tyrosinase | ~13.2 µM | Commonly used as a positive control.[4] |
| Arbutin | Human Tyrosinase | Weaker inhibitor than its alpha-arbutin counterpart.[1] | A hydroquinone derivative. |
| Thiamidol | Human Tyrosinase | 1.1 µM | Potent inhibitor of human tyrosinase.[1] |
| Neorauflavane | Mushroom Tyrosinase | 30 nM (monophenolase), 500 nM (diphenolase) | A potent natural inhibitor.[4] |
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase.
-
L-DOPA as the substrate.
-
Phosphate buffer (e.g., 0.1 M, pH 6.8).
-
Test compound (this compound or alternatives) at various concentrations.
-
96-well plates.
-
Microplate reader.
Procedure:
-
In a 96-well plate, add 20 µL of the test compound dilution in phosphate buffer or buffer alone (control).
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of mushroom tyrosinase solution.
-
Pre-incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution.
-
Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.
-
The rate of dopachrome formation is determined from the linear portion of the absorbance curve.
-
Calculate the percentage of tyrosinase inhibition for each compound concentration and determine the IC50 value.
This compound's dual inhibition of melanogenesis.
Inhibition of Extracellular Matrix Degrading Enzymes
This compound has been shown to inhibit the activity of collagenase, elastase, and hyaluronidase, enzymes that are responsible for the degradation of collagen, elastin, and hyaluronic acid in the extracellular matrix. This activity suggests its potential application in anti-aging and skin health.
Comparative Inhibitory Activity: ECM-Degrading Enzymes
| Compound | Target | IC50 Value |
| This compound | Collagenase | 19.08 ± 2.24 µM [6] |
| Elastase | 11.72 ± 1.04 µM [6] | |
| Hyaluronidase | 6.27 ± 0.62 µM [6] | |
| Epigallocatechin gallate (EGCG) | Collagenase, Elastase, Hyaluronidase | Varies depending on assay conditions |
| Oleanolic Acid | Elastase | ~10 µg/mL |
| Tannic Acid | Hyaluronidase | Potent inhibitor |
Experimental Protocol: Collagenase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against collagenase.
Materials:
-
Collagenase from Clostridium histolyticum.
-
FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala) as the substrate.
-
Tricine buffer (50 mM, pH 7.5, containing 10 mM CaCl2 and 400 mM NaCl).
-
Test compound (this compound or alternatives) at various concentrations.
-
96-well UV-transparent plates.
-
Spectrophotometer.
Procedure:
-
In a 96-well plate, add 60 µL of Tricine buffer.
-
Add 10 µL of collagenase solution.
-
Add 10 µL of the test compound dilution and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of FALGPA solution.
-
Immediately measure the decrease in absorbance at 345 nm for 20 minutes.
-
The rate of substrate cleavage is proportional to the decrease in absorbance.
-
Calculate the percentage of collagenase inhibition and determine the IC50 value.[6]
Experimental Protocol: Elastase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against elastase.
Materials:
-
Porcine pancreatic elastase.
-
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA) as the substrate.
-
Tris-HCl buffer (0.1 M, pH 8.0).
-
Test compound (this compound or alternatives) at various concentrations.
-
96-well plates.
-
Microplate reader.
Procedure:
-
In a 96-well plate, add 160 µL of Tris-HCl buffer.
-
Add 10 µL of the test compound dilution.
-
Add 10 µL of elastase solution and pre-incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of SANA solution.
-
Measure the absorbance at 410 nm for 20 minutes.
-
The rate of p-nitroaniline release is proportional to the increase in absorbance.
-
Calculate the percentage of elastase inhibition and determine the IC50 value.
Experimental Protocol: Hyaluronidase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against hyaluronidase.
Materials:
-
Bovine testicular hyaluronidase.
-
Hyaluronic acid.
-
Acetate buffer (0.1 M, pH 3.5).
-
Acidic albumin solution.
-
Test compound (this compound or alternatives) at various concentrations.
-
96-well plates.
-
Microplate reader.
Procedure:
-
In a 96-well plate, add 50 µL of hyaluronidase solution in acetate buffer.
-
Add 50 µL of the test compound dilution and incubate for 20 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 100 µL of hyaluronic acid solution and incubate for 40 minutes at 37°C.
-
Stop the reaction by adding 50 µL of 2.5% cetyltrimethylammonium bromide in 2% NaOH.
-
Measure the absorbance at 600 nm. The absorbance is inversely proportional to the enzyme activity.
-
Calculate the percentage of hyaluronidase inhibition and determine the IC50 value.
References
Hirsutenone: A Head-to-Head Comparison with Known Akt Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Hirsutenone, a naturally occurring diarylheptanoid, with established Akt inhibitors. We will delve into their mechanisms of action, present available quantitative data for a comparative analysis, and provide detailed experimental protocols for key assays cited in the literature.
Introduction to Akt Inhibition
The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a critical node in cell signaling pathways that govern cell survival, growth, proliferation, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention. Akt inhibitors are broadly classified based on their mechanism of action, primarily as ATP-competitive inhibitors, which bind to the ATP-binding pocket of the kinase domain, and allosteric inhibitors, which bind to a site distinct from the active site, inducing a conformational change that prevents activation.
This compound has emerged as a compound of interest due to its anti-cancer properties, which are, in part, attributed to its ability to inhibit Akt signaling. A key distinguishing feature of this compound is its ATP-noncompetitive mechanism of action, setting it apart from many clinically evaluated Akt inhibitors.
Comparative Analysis of Akt Inhibitors
| Inhibitor | Target(s) | Mechanism of Action | IC50 (Akt1) | IC50 (Akt2) | IC50 (Akt3) |
| This compound | Akt1, Akt2 | ATP-Noncompetitive | Not Reported | Not Reported | Not Reported |
| Capivasertib (AZD5363) | Pan-Akt | ATP-Competitive | ~3 nM | ~7-8 nM | ~7-8 nM |
| MK-2206 | Pan-Akt (Allosteric) | Allosteric | ~5-8 nM | ~12 nM | ~65 nM |
| Perifosine | Pan-Akt | Allosteric (PH Domain) | ~4.7 µM (in MM.1S cells) | Not Specified | Not Specified |
Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration for competitive inhibitors. The data presented here is a compilation from various sources for comparative purposes.
Mechanism of Action: A Deeper Dive
The mode of inhibition is a crucial factor in determining a drug's efficacy and potential for off-target effects.
This compound: Studies have shown that this compound directly binds to Akt1 and Akt2, inhibiting their activity in a manner that is not competitive with ATP.[1] This suggests that this compound binds to an allosteric site on the Akt enzyme, inducing a conformational change that renders it inactive.
ATP-Competitive Inhibitors (e.g., Capivasertib): These inhibitors directly compete with ATP for binding to the kinase domain of Akt. By occupying the ATP-binding pocket, they prevent the phosphorylation of downstream substrates.
Allosteric Inhibitors (e.g., MK-2206, Perifosine): These inhibitors bind to a site on the enzyme distinct from the ATP-binding pocket. MK-2206 is a classic example of an allosteric inhibitor that locks Akt in an inactive conformation. Perifosine, an alkylphospholipid, is thought to inhibit Akt by targeting its pleckstrin homology (PH) domain, which is crucial for its translocation to the cell membrane and subsequent activation.
Signaling Pathway and Inhibition Points
The following diagram illustrates the Akt signaling pathway and the points of intervention for different classes of inhibitors.
Caption: The Akt signaling pathway and points of inhibitor intervention.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize Akt inhibitors. Specific details may vary between laboratories and published studies.
In Vitro Akt Kinase Assay (General Protocol)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Akt protein.
Objective: To determine the concentration of an inhibitor required to reduce the activity of Akt by 50% (IC50).
Materials:
-
Purified, active Akt1, Akt2, or Akt3 enzyme.
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).
-
ATP solution.
-
A specific peptide substrate for Akt (e.g., a GSK-3α peptide).
-
Test compounds (this compound and known inhibitors) at various concentrations.
-
A method to detect substrate phosphorylation (e.g., radiometric assay using [γ-³²P]ATP, or non-radiometric methods like fluorescence polarization, FRET, or antibody-based detection like ELISA).
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).
-
In a multi-well plate, add the purified Akt enzyme to the kinase buffer.
-
Add the test compounds at their respective concentrations to the wells containing the enzyme and incubate for a predetermined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. For ATP-competitive inhibitors, the concentration of ATP is a critical parameter.
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Terminate the reaction (e.g., by adding a stop solution like EDTA).
-
Quantify the amount of phosphorylated substrate using the chosen detection method.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: A generalized workflow for an in vitro kinase assay.
Western Blot Analysis for Downstream Akt Signaling
This method assesses the effect of an inhibitor on the Akt signaling pathway within a cellular context by measuring the phosphorylation status of downstream targets.
Objective: To determine if a compound inhibits Akt activity in cells by observing changes in the phosphorylation of its known substrates.
Materials:
-
Cancer cell line with an active Akt pathway.
-
Cell culture medium and supplements.
-
Test compounds (this compound and known inhibitors).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies against phosphorylated and total Akt, and phosphorylated and total downstream targets (e.g., GSK3β, PRAS40, FOXO).
-
Secondary antibodies conjugated to a detectable enzyme (e.g., HRP).
-
Chemiluminescent substrate.
-
Protein electrophoresis and blotting equipment.
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 1-24 hours).
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of Akt and its downstream targets.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the ratio of phosphorylated to total protein for each target, comparing treated to untreated cells.
Conclusion
This compound presents a compelling profile as an Akt inhibitor with a distinct ATP-noncompetitive mechanism of action. While a direct quantitative comparison of its potency (IC50) with established inhibitors like Capivasertib and MK-2206 is currently lacking in the literature, its demonstrated ability to directly inhibit Akt1 and Akt2 highlights its potential as a valuable research tool and a lead compound for the development of novel anti-cancer therapeutics. Further studies are warranted to precisely quantify its inhibitory activity and to explore its efficacy in various preclinical cancer models. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative investigations.
References
Independent verification of Hirsutenone's anti-inflammatory properties
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of Hirsutenone against other established anti-inflammatory agents. This analysis is supported by experimental data from in-vitro studies, offering a comprehensive overview of its potential as a therapeutic agent.
This compound, a diarylheptanoid compound, has demonstrated notable anti-inflammatory effects by targeting key pathways in the inflammatory cascade. This guide delves into the experimental evidence of its activity, comparing it with a standard corticosteroid, Dexamethasone, and a specific NF-κB inhibitor, Bay 11-7085.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of this compound was evaluated by its ability to inhibit the production of pro-inflammatory cytokines in human keratinocytes stimulated with lipopolysaccharide (LPS), a potent inflammatory agent. The following table summarizes the inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit 50% of the inflammatory response.
| Compound | Target Pathway | IC50 Value |
| This compound | NF-κB, ERK | Data not available in reviewed literature |
| Dexamethasone | Glucocorticoid Receptor | ~3 nM - 55 nM (Inhibits MCP-1, IL-1β, IL-8, MIP-1α, MIP-1β secretion)[1] |
| Bay 11-7085 | IκBα Phosphorylation (NF-κB) | ~10 μM[2][3][4] |
Note: While a direct IC50 value for this compound in the inhibition of LPS-induced cytokine production in keratinocytes was not available in the reviewed literature, studies show its efficacy in reducing inflammatory mediators.[5]
Mechanism of Action: Targeting Key Inflammatory Pathways
This compound exerts its anti-inflammatory effects by modulating critical signaling pathways involved in the inflammatory response.
Inhibition of the NF-κB Pathway
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. This compound has been shown to suppress the activation of NF-κB.[5] This is a significant mechanism as the NF-κB pathway is a central mediator of inflammation.
dot
Figure 1. this compound's inhibition of the NF-κB signaling pathway.
Modulation of the ERK Pathway
The extracellular signal-regulated kinase (ERK) pathway is another significant signaling cascade involved in inflammation. Evidence suggests that this compound's anti-inflammatory action is also mediated through the suppression of the ERK pathway.[5]
dot
Figure 2. this compound's inhibitory effect on the ERK signaling pathway.
Experimental Protocols
The following is a generalized protocol for an in-vitro anti-inflammatory assay using human keratinocytes, based on methodologies from the reviewed literature.
In-Vitro LPS-Induced Inflammation in Human Keratinocytes (HaCaT cells)
This protocol outlines the steps to induce an inflammatory response in HaCaT cells using Lipopolysaccharide (LPS) and to assess the anti-inflammatory effects of test compounds.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound inhibits lipopolysaccharide-activated NF-kappaB-induced inflammatory mediator production by suppressing Toll-like receptor 4 and ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Hirsutenone vs. Kojic Acid: A Comparative Analysis of Tyrosinase Inhibitory Activity
In the quest for potent and safe skin lightening agents, both natural and synthetic, researchers continuously evaluate compounds for their ability to inhibit tyrosinase, the key enzyme in melanin synthesis. This guide provides a detailed comparison of the tyrosinase inhibitory activity of hirsutenone, a naturally occurring diarylheptanoid, and kojic acid, a well-established tyrosinase inhibitor widely used in the cosmetic industry. This analysis is supported by experimental data on their inhibitory efficacy and mechanisms of action.
Quantitative Comparison of Tyrosinase Inhibition
| Compound | Source | Target Enzyme | IC50 Value (µM) | Comparative Efficacy |
| This compound | Alnus japonica (bark) | Mushroom Tyrosinase | Not explicitly stated | Less potent in direct enzyme inhibition than kojic acid at the same concentration (10 µM).[1] |
| Kojic Acid | Fungal metabolite | Mushroom Tyrosinase | ~27.09 | A well-established tyrosinase inhibitor used as a positive control in many studies.[2] |
Note: The IC50 values for kojic acid can vary between studies depending on the experimental conditions.
Experimental Protocols: Tyrosinase Inhibition Assay
The following is a generalized protocol for determining the tyrosinase inhibitory activity of a compound, based on commonly used methodologies.
Objective: To determine the concentration of a test compound required to inhibit 50% of mushroom tyrosinase activity (IC50).
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
Test compounds (this compound, Kojic Acid) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the positive control (kojic acid) in the appropriate solvent.
-
-
Assay:
-
In a 96-well plate, add a specific volume of the phosphate buffer.
-
Add a defined amount of the tyrosinase enzyme solution to each well.
-
Add various concentrations of the test compounds or kojic acid to the respective wells.
-
Pre-incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-DOPA substrate solution to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) at time zero and then at regular intervals for a defined period using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (enzyme and substrate without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for comparing the tyrosinase inhibitory activity of different compounds.
Caption: Workflow for comparing tyrosinase inhibitory activity.
Mechanism of Action: A Dual Approach by this compound
Kojic acid is known to inhibit tyrosinase primarily by chelating the copper ions in the active site of the enzyme, thereby preventing the substrate from binding.[3]
This compound, on the other hand, exhibits a dual mechanism of action, making it a particularly interesting candidate for skin lightening applications.[1]
-
Direct Inhibition: Similar to kojic acid, this compound can directly inhibit the enzymatic activity of tyrosinase.[1]
-
Inhibition of Tyrosinase Expression: this compound also suppresses the synthesis of tyrosinase and other melanogenic enzymes, such as tyrosinase-related protein 1 (TRP-1) and tyrosinase-related protein 2 (TRP-2). It achieves this by downregulating the cyclic AMP (cAMP) response element-binding protein (CREB) and microphthalmia-associated transcription factor (MITF) signaling pathway.[1] MITF is a master regulator of melanocyte development and differentiation and is crucial for the transcription of key melanogenic genes.
The following diagram illustrates the distinct and overlapping mechanisms of this compound and kojic acid.
Caption: Mechanisms of tyrosinase inhibition by this compound and Kojic Acid.
Conclusion
References
- 1. Hirsutanone Isolated from the Bark of Alnus japonica Attenuates Melanogenesis via Dual Inhibition of Tyrosinase Activity and Expression of Melanogenic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and Optimization of the Tyrosinase Inhibitory Activity of Vitis amurensis Root Using LC-Q-TOF-MS Coupled with a Bioassay and Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Hirsutenone's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic potential of Hirsutenone against alternative treatments for atopic dermatitis and as a prospective agent in cancer therapy. The information is supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
This compound in Atopic Dermatitis: A Head-to-Head Comparison
This compound, a diarylheptanoid isolated from the bark of Alnus species, has demonstrated significant anti-inflammatory effects in a murine model of atopic dermatitis. Its performance in vivo is comparable to established corticosteroid treatments.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of this compound compared to standard treatments in a house dust mite-induced atopic dermatitis model in NC/Nga mice.
| Parameter | This compound (Topical Application) | This compound (Intraperitoneal Injection) | Hydrocortisone Cream (Topical) | Dexamethasone (Intraperitoneal Injection) |
| Eosinophil Count Reduction | Significant Reduction | Significant Reduction | Significant Reduction | Significant Reduction |
| Serum IgE Level Reduction | Significant Reduction | Significant Reduction | Significant Reduction | Significant Reduction |
| IL-4 Level Reduction | Significant Reduction | Significant Reduction | Significant Reduction | Significant Reduction |
| IL-5 Level Reduction | Significant Reduction | Significant Reduction | Significant Reduction | Significant Reduction |
| IL-13 Level Reduction | Significant Reduction | Not Statistically Significant | Significant Reduction | Significant Reduction |
| COX-2 mRNA Expression | Significantly Lower | Significantly Lower | N/A | Significantly Lower |
| iNOS mRNA Expression | Significantly Lower | Significantly Lower | N/A | Significantly Lower |
Data sourced from Jeong et al., 2010.[1][2][3]
Experimental Protocols
1. Atopic Dermatitis Induction in NC/Nga Mice:
-
Animal Model: Male NC/Nga mice, a model that spontaneously develops atopic dermatitis-like skin lesions.
-
Induction Agent: A cream containing Dermatophagoides farinae (house dust mite) extract was applied to the dorsal skin of the mice twice a week for several weeks to induce atopic dermatitis-like lesions.[3]
2. Treatment Regimen:
-
This compound Administration:
-
Control Treatments:
-
Dosage: While the precise concentrations were not detailed in the primary study, typical dosages in similar murine models are:
3. Efficacy Evaluation:
-
Eosinophil Count: Blood samples were collected, and eosinophils were counted using standard hematological techniques.[1]
-
Serum IgE Levels: Total IgE levels in the serum were quantified using an enzyme-linked immunosorbent assay (ELISA).[1]
-
Cytokine and Inflammatory Factor Analysis: The mRNA expression levels of IL-4, IL-5, IL-13, COX-2, and iNOS in the skin lesions were determined by real-time RT-PCR.[1]
Signaling Pathway and Experimental Workflow
References
Hirsutenone: A Comparative Performance Guide in Diverse Assay Formats
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Hirsutenone's performance across various biochemical and cell-based assay formats. This compound, a diarylheptanoid found in plants of the Alnus species, has garnered significant interest for its diverse biological activities, including anti-inflammatory, anti-tumor, and anti-adipogenic effects. Understanding its potency and mechanism of action in different experimental setups is crucial for its development as a potential therapeutic agent.
Performance Overview
This compound has demonstrated inhibitory activity in multiple key signaling pathways. Its performance, as measured by the half-maximal inhibitory concentration (IC50), varies depending on the specific target and the assay format employed. The following table summarizes the available quantitative data on this compound's efficacy.
| Target/Process | Assay Format | Cell Line/System | IC50 Value | Reference |
| Tyrosinase | Enzyme Inhibition Assay | Mushroom Tyrosinase | 3.87 µM | [cite: Hirsutanone Isolated from the Bark of Alnus japonica Attenuates Melanogenesis via Dual Inhibition of Tyrosinase Activity and Expression of Melanogenic Proteins - NIH] |
| Adipogenesis | Oil Red O Staining | 3T3-L1 preadipocytes | Dose-dependent inhibition | [1][2] |
| PI3K | Kinase Assay | Purified PI3K | Not available | - |
| ERK1/2 | Kinase Assay | Purified ERK1/2 | Not available | - |
| NF-κB Activation | Reporter Gene Assay | - | Not available | - |
Note: IC50 values for direct PI3K, ERK, and NF-κB inhibition by this compound are not yet publicly available in the reviewed literature. The available data indicates a dose-dependent inhibition of adipogenesis.
Key Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of this compound's mechanism of action and the experimental approaches used to evaluate it, the following diagrams illustrate the key signaling pathways and a general experimental workflow.
Figure 1: this compound inhibits the PI3K/Akt and ERK signaling pathways.
Figure 2: A simplified workflow for evaluating this compound's bioactivity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods and can be adapted for specific research needs.
Tyrosinase Inhibition Assay
This assay measures the ability of this compound to directly inhibit the enzymatic activity of tyrosinase, a key enzyme in melanin synthesis.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (substrate)
-
This compound
-
Phosphate Buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing phosphate buffer, L-DOPA, and various concentrations of this compound.
-
Initiate the reaction by adding mushroom tyrosinase to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals to monitor the formation of dopachrome.
-
Calculate the percentage of inhibition for each this compound concentration compared to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.
Adipogenesis Inhibition Assay (Oil Red O Staining)
This cell-based assay assesses the effect of this compound on the differentiation of preadipocytes into mature adipocytes, which is visualized by the staining of lipid droplets.
Materials:
-
3T3-L1 preadipocytes
-
Differentiation medium (containing insulin, dexamethasone, and IBMX)
-
This compound
-
Oil Red O staining solution
-
Formalin
-
60% Isopropanol
-
Microscope
Procedure:
-
Culture 3T3-L1 preadipocytes to confluence in a multi-well plate.
-
Induce differentiation by replacing the growth medium with differentiation medium containing various concentrations of this compound.
-
After a few days, replace the differentiation medium with insulin-containing medium and continue the culture.
-
After several days of differentiation, wash the cells with PBS and fix them with formalin.
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution to visualize the intracellular lipid droplets.
-
Wash the cells to remove excess stain.
-
Visually assess the extent of adipogenesis under a microscope or quantify the stained lipid droplets by extracting the dye and measuring its absorbance.
PI3K and ERK Kinase Assays
These in vitro assays are designed to measure the direct inhibitory effect of this compound on the kinase activity of PI3K and ERK.
Materials:
-
Recombinant active PI3K or ERK enzyme
-
Specific substrate for each kinase (e.g., PIP2 for PI3K, a specific peptide for ERK)
-
ATP (radiolabeled or for use in a detection system)
-
This compound
-
Kinase reaction buffer
-
Detection reagents (e.g., for luminescence or fluorescence-based assays)
Procedure:
-
Set up kinase reactions in a microplate containing the kinase, its specific substrate, ATP, and varying concentrations of this compound in the appropriate reaction buffer.
-
Incubate the reaction mixture at a controlled temperature for a specific period.
-
Stop the reaction and measure the kinase activity. This can be done by quantifying the amount of phosphorylated substrate, often using methods like filter binding assays with radiolabeled ATP or luminescence/fluorescence-based assays that measure ATP consumption or ADP production.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
NF-κB Reporter Gene Assay
This cell-based assay evaluates the effect of this compound on the transcriptional activity of NF-κB, a key regulator of inflammation.
Materials:
-
A cell line stably or transiently transfected with an NF-κB reporter construct (e.g., containing a luciferase or fluorescent protein gene under the control of an NF-κB responsive promoter).
-
An NF-κB activating stimulus (e.g., TNF-α or LPS).
-
This compound.
-
Cell culture reagents.
-
Lysis buffer and substrate for the reporter protein (e.g., luciferin for luciferase).
-
Luminometer or fluorometer.
Procedure:
-
Seed the reporter cells in a multi-well plate.
-
Pre-treat the cells with different concentrations of this compound for a defined period.
-
Stimulate the cells with an NF-κB activator.
-
After an appropriate incubation time, lyse the cells.
-
Measure the reporter protein activity (e.g., luminescence or fluorescence).
-
Normalize the reporter activity to cell viability if necessary.
-
Calculate the percentage of inhibition of NF-κB activity for each this compound concentration and determine the IC50 value.
Western Blot Analysis for Protein Expression
This technique is used to assess the effect of this compound on the expression levels of specific proteins involved in the signaling pathways of interest, such as PPARγ and C/EBPα in adipogenesis.
Materials:
-
Cells treated with or without this compound.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Protein quantification assay reagents (e.g., BCA or Bradford assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer buffer and apparatus.
-
Membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., non-fat milk or BSA in TBST).
-
Primary antibodies specific to the target proteins (e.g., anti-PPARγ, anti-C/EBPα, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Lyse the treated and untreated cells to extract total protein.
-
Quantify the protein concentration in each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the protein of interest.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add a chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.
Conclusion
This compound exhibits a range of biological activities by modulating key signaling pathways. While its inhibitory effect on tyrosinase has been quantified, further studies are needed to determine its precise IC50 values in assays for PI3K, ERK, and NF-κB inhibition, as well as for adipogenesis. The provided protocols offer a foundation for researchers to conduct these investigations and further elucidate the therapeutic potential of this promising natural compound. This guide will be updated as more quantitative data becomes available to provide a more comprehensive comparison of this compound's performance.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Hirsutenone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Hirsutenone, a bioactive diarylheptanoid. Adherence to these protocols is critical to mitigate risks and ensure the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive personal protective equipment strategy is non-negotiable. The following table summarizes the required PPE, tailored to the specific hazards associated with this compound.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Chemically Resistant Gloves | Nitrile or Neoprene gloves. Minimum thickness of 4 mil.[1] | Prevents dermal absorption of this compound. Check for rips or punctures before each use and replace immediately if compromised. Never wash or reuse disposable gloves. |
| Eye and Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] | Protects eyes from dust particles and potential splashes. |
| Face Shield | Recommended when there is a significant risk of splashes or aerosol generation.[1] | ||
| Respiratory Protection | Particulate Respirator | N95, FFP2, or higher-rated particulate respirator.[3] | This compound is a powder, and inhalation of fine particles should be avoided.[2] A respirator is crucial, especially when handling larger quantities or when adequate engineering controls (like a fume hood) are not available. |
| Protective Clothing | Laboratory Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Closed-toed Shoes | Prevents exposure from spills. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and contamination. Follow this procedural guidance for all work involving this compound.
1. Preparation:
-
Designated Area: All handling of this compound powder should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][4]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing paper, spatulas, and waste containers, are readily available.
-
Pre-weighing: If possible, pre-weigh the required amount of this compound in a controlled environment to reduce the time spent handling the open powder.
2. Handling:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: Carefully weigh the this compound powder on weighing paper. Avoid creating dust clouds. Use a spatula to transfer the powder.
-
Dissolving: When preparing solutions, add the solvent to the this compound powder slowly to prevent splashing.
3. Post-Handling:
-
Decontamination: Clean all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol) and then wipe with a dry cloth. Dispose of cleaning materials as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, then the face shield/goggles, and finally the respirator.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and potential exposure.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid this compound Waste | Labeled, sealed, and chemically compatible container. | Collect all solid waste, including excess this compound powder and contaminated weighing paper, in a designated hazardous waste container. |
| Contaminated Labware (disposable) | Labeled, sealed, and chemically compatible container. | Dispose of items such as pipette tips, and disposable tubes that have come into contact with this compound in the designated solid hazardous waste container. |
| Contaminated Labware (reusable) | Decontaminate glassware by rinsing with a suitable solvent, followed by a thorough wash with detergent and water. The initial solvent rinse should be collected as hazardous liquid waste. | |
| Liquid this compound Waste | Labeled, sealed, and chemically compatible container. | Collect all liquid waste containing this compound in a designated hazardous waste container. Do not dispose of down the drain.[5] |
| Contaminated PPE | Labeled, sealed plastic bag. | Place all used disposable gloves, and any other contaminated disposable PPE in a sealed bag and dispose of it as hazardous waste. |
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[6]
Visualizing Safety Workflows
To further clarify the procedural steps for handling this compound safely, the following diagrams illustrate the operational workflow and emergency response for a spill.
Caption: Operational Workflow for Handling this compound.
Caption: Emergency Response for a this compound Spill.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. icash.public-health.uiowa.edu [icash.public-health.uiowa.edu]
- 3. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 4. Standard Operating Procedures | Research Safety [researchsafety.uky.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
